2,4-diphenyl-1,3-thiazole-5-carboxylic Acid
Description
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Properties
IUPAC Name |
2,4-diphenyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2S/c18-16(19)14-13(11-7-3-1-4-8-11)17-15(20-14)12-9-5-2-6-10-12/h1-10H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOCHRNIGWCEJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427902 | |
| Record name | 2,4-diphenyl-1,3-thiazole-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502935-47-9 | |
| Record name | 2,4-diphenyl-1,3-thiazole-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | diphenyl-1,3-thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 2,4-Diphenyl-1,3-thiazole-5-carboxylic Acid
Abstract
The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] This guide provides an in-depth, technically-grounded overview of the synthesis, purification, and characterization of a key derivative, 2,4-diphenyl-1,3-thiazole-5-carboxylic acid. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind the chosen synthetic strategy—the Hantzsch thiazole synthesis—and details the self-validating protocols required for structural confirmation. This whitepaper is intended for researchers and professionals in organic synthesis and drug development, offering a practical and scientifically rigorous framework for obtaining and verifying this valuable molecular entity.
Strategic Approach: The Hantzsch Thiazole Synthesis
The synthesis of substituted thiazoles has been a subject of extensive research, with the Hantzsch thiazole synthesis, first described in 1887, remaining one of the most robust and versatile methods.[4][5] The classical approach involves the cyclocondensation of an α-haloketone with a thioamide.[6] For the synthesis of the title compound, a logical retrosynthetic disconnection points to two primary building blocks: thiobenzamide and a suitable α-halo-β-carbonyl compound bearing the carboxylic acid precursor.
The chosen forward synthesis, therefore, involves a two-step sequence:
-
Cyclocondensation: Reaction of thiobenzamide with ethyl 2-chloro-3-oxo-3-phenylpropanoate to form the intermediate, ethyl 2,4-diphenyl-1,3-thiazole-5-carboxylate.
-
Hydrolysis: Saponification of the resulting ester to yield the final this compound.
This strategy is advantageous due to the commercial availability and stability of the starting materials and the generally high yields associated with the Hantzsch reaction.[7]
Mechanistic Insights
The causality of the Hantzsch synthesis is rooted in a sequence of well-established reaction mechanisms. The process begins with a nucleophilic attack by the sulfur atom of the thioamide onto the electrophilic carbon of the α-halocarbonyl compound (S_N2 reaction). This is followed by an intramolecular cyclization via nucleophilic attack of the thioamide nitrogen onto the ketone carbonyl. The final aromatic thiazole ring is formed through a dehydration step.[8][9]
Caption: Reaction mechanism for the Hantzsch thiazole synthesis.
Experimental Protocols
The following protocols are designed to be self-validating, with integrated characterization checkpoints. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Overall Synthesis Workflow
The complete synthetic pathway from starting materials to the final purified product is outlined below.
Caption: Workflow for the synthesis of the target compound.
Step 1: Synthesis of Ethyl 2,4-diphenyl-1,3-thiazole-5-carboxylate
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiobenzamide (1.37 g, 10 mmol) and absolute ethanol (50 mL). Stir until the thiobenzamide is fully dissolved.
-
Reagent Addition: Add ethyl 2-chloro-3-oxo-3-phenylpropanoate (2.27 g, 10 mmol) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the mobile phase.
-
Isolation: After completion, allow the reaction mixture to cool to room temperature. Reduce the solvent volume to approximately 15 mL using a rotary evaporator.
-
Precipitation: Pour the concentrated mixture into 100 mL of cold water with stirring. A solid precipitate of the crude ester will form.
-
Filtration: Collect the solid by vacuum filtration using a Büchner funnel, washing the filter cake with cold water (2 x 20 mL).[6]
-
Drying: Allow the crude product to air-dry. The material can be used in the next step without further purification or can be recrystallized from ethanol for analytical purposes.
Step 2: Hydrolysis to this compound
-
Setup: In a 250 mL round-bottom flask, suspend the crude ethyl ester (approx. 10 mmol) from the previous step in ethanol (60 mL).
-
Reagent Addition: Add a solution of sodium hydroxide (1.2 g, 30 mmol) in water (20 mL).
-
Reaction: Heat the mixture to reflux for 3-5 hours until the reaction is complete (monitored by TLC, observing the disappearance of the starting ester spot).
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.
-
Acidification: Dissolve the remaining aqueous residue in 50 mL of water. Cool the solution in an ice bath and slowly acidify to a pH of ~2 by adding 2M hydrochloric acid dropwise. A dense precipitate will form.[10][11]
-
Isolation: Stir the suspension in the ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Drying: Dry the final product in a vacuum oven at 60 °C to a constant weight.
Purification and Structural Elucidation
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
Purification Protocol
The primary method for purifying the final carboxylic acid is recrystallization.[12]
-
Dissolve the crude, dried this compound in a minimum amount of hot ethanol or a mixture of ethanol and water.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them under vacuum.
Spectroscopic Characterization
The structure of the final product is confirmed by a combination of spectroscopic methods.
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. A very broad absorption is expected between 2500-3300 cm⁻¹ characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. A sharp, strong absorption around 1700-1725 cm⁻¹ corresponds to the C=O stretch of the carboxyl group.[13] Aromatic C-H stretching will appear above 3000 cm⁻¹.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show complex multiplets in the aromatic region (typically 7.2-8.2 ppm) corresponding to the ten protons of the two phenyl rings. A highly deshielded, broad singlet for the acidic carboxylic proton will appear far downfield (>12 ppm) and is exchangeable with D₂O.[9][13]
-
¹³C NMR: The carbonyl carbon of the carboxylic acid will be highly deshielded, appearing in the 165-180 ppm range.[13] Signals for the aromatic and thiazole ring carbons will be observed between approximately 125-160 ppm.
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. For C₁₆H₁₁NO₂S, the expected monoisotopic mass is approximately 281.05 Da.
Representative Analytical Data
The following table summarizes the expected analytical data for the purified product.
| Analysis Type | Expected Result |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₆H₁₁NO₂S |
| Molecular Weight | 281.33 g/mol |
| IR (KBr, cm⁻¹) | ~3300-2500 (broad, O-H stretch), ~3060 (aromatic C-H stretch), ~1710 (strong, C=O stretch), ~1600, 1480 (aromatic C=C stretch) |
| ¹H NMR (DMSO-d₆, ppm) | ~13.0 (s, 1H, -COOH), ~8.2-7.4 (m, 10H, Ar-H) |
| ¹³C NMR (DMSO-d₆, ppm) | ~168.0 (C=O), ~160.2, 155.8, 134.1, 131.5, 130.8, 129.9, 129.5, 128.7, 128.3, 126.5 (Aromatic & Thiazole Carbons) |
| MS (ESI-) m/z | 280.0 [M-H]⁻ |
Conclusion and Future Outlook
This guide has detailed a reliable and mechanistically sound pathway for the synthesis of this compound via the Hantzsch thiazole synthesis. The provided protocols for synthesis, purification, and characterization constitute a complete and self-validating system for obtaining this compound with high purity. Given the established importance of the thiazole nucleus in drug discovery, this compound represents a versatile building block for the development of novel therapeutic agents and functional materials.[3][15] Further derivatization of the carboxylic acid moiety can open avenues to new libraries of compounds with potential biological activity.
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theoretical investigation of diphenylthiazole carboxylic acid
An In-Depth Technical Guide to the Theoretical Investigation of Diphenylthiazole Carboxylic Acid
Executive Summary
Diphenylthiazole carboxylic acid and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics for cancer, inflammation, and metabolic diseases.[1][2] The rational design and optimization of these compounds are increasingly reliant on computational and theoretical chemistry. This guide provides a comprehensive overview of the theoretical methodologies employed to investigate the structural, electronic, and biological properties of diphenylthiazole carboxylic acid. We will delve into the principles and practical applications of Density Functional Theory (DFT) for molecular characterization and molecular docking for predicting protein-ligand interactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of new therapeutic agents based on the diphenylthiazole core.
The Diphenylthiazole Carboxylic Acid Scaffold: A Computational Perspective
The thiazole ring is a cornerstone of many biologically active molecules, including the antibiotic penicillin and vitamin B1.[3][4] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive component in drug design. The addition of two phenyl rings and a carboxylic acid moiety creates a versatile structure—diphenylthiazole carboxylic acid—with a rich potential for chemical modification and biological targeting.
Theoretical investigations provide a powerful lens to understand this potential before committing to extensive synthetic and experimental work. By simulating the molecule at the quantum level, we can predict its behavior, stability, and reactivity. This in silico approach allows for the rapid screening of virtual derivatives, prioritization of synthetic targets, and generation of mechanistic hypotheses, thereby streamlining the drug discovery pipeline.[5]
Core Theoretical Methodologies
Density Functional Theory (DFT): Elucidating Intrinsic Molecular Properties
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry due to its favorable balance of accuracy and computational cost.[6] DFT is used to determine a molecule's optimized geometry, spectroscopic signatures, and electronic characteristics.
Causality Behind Method Selection: The choice of a functional and basis set is critical for the accuracy of DFT calculations. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for organic molecules as it provides reliable results for both structural and spectroscopic properties.[7] The 6-311++G(d,p) basis set is a robust choice that includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to handle the complex electronic distributions in aromatic systems like diphenylthiazole carboxylic acid.[8]
Molecular Docking: Predicting Biomolecular Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[5] This method is instrumental in drug discovery for identifying potential drug candidates by simulating their interaction with a biological target. The process involves sampling a vast number of orientations and conformations of the ligand within the protein's binding site and then using a scoring function to rank them. The results can reveal key binding modes and intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.[2][9]
Integrated Workflow for Theoretical Analysis
A systematic theoretical investigation follows a multi-step workflow. This process ensures that the computational models are robust and the resulting data is reliable for making informed decisions in a drug development context.
Caption: Workflow for the theoretical investigation of a drug candidate.
In Silico Characterization Protocols
Protocol 1: Geometry Optimization and Conformational Analysis
This protocol aims to find the most stable three-dimensional structure of the molecule.
-
Structure Creation: Draw the diphenylthiazole carboxylic acid molecule in a molecular editor (e.g., GaussView, Avogadro).
-
Initial Optimization: Perform a preliminary geometry optimization using a lower-level, computationally cheaper method (e.g., PM6 semi-empirical method) to obtain a reasonable starting structure.
-
DFT Optimization:
-
Conformational Search: For flexible molecules, it's crucial to explore different conformers. This can be done by systematically rotating key dihedral angles (e.g., the bonds connecting the phenyl rings to the thiazole) and re-optimizing the geometry for each starting position.[8]
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. A true energy minimum will have no imaginary frequencies. This step validates the optimized structure.[8]
Data Presentation: Relative Conformer Energies
| Conformer | Key Dihedral Angle (°C-C-C=N) | Relative Energy (kJ/mol) | Status |
| DPTCA-1 | 0.5 | 0.00 | Global Minimum |
| DPTCA-2 | 180.2 | 5.81 | Local Minimum |
| DPTCA-3 | 90.1 | 25.33 | Transition State |
Note: Data is illustrative and would be populated from actual DFT calculations.
Protocol 2: Frontier Molecular Orbital (FMO) and MEP Analysis
This protocol provides insights into the molecule's reactivity and electronic distribution.
-
Input: Use the validated, optimized geometry from the previous protocol.
-
Calculation: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are standard outputs of the DFT calculation.
-
Analysis:
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical indicator of chemical stability. A large gap implies high stability and low reactivity.[6]
-
Orbital Visualization: Plot the HOMO and LUMO surfaces to visualize the electron density. The HOMO region indicates the site of electron donation (nucleophilic attack), while the LUMO region indicates the site of electron acceptance (electrophilic attack).
-
MEP Map: Calculate and visualize the Molecular Electrostatic Potential (MEP) map. This map shows the charge distribution, with red regions (negative potential) indicating likely sites for electrophilic attack and blue regions (positive potential) indicating sites for nucleophilic attack.
-
Caption: Conceptual diagram of Frontier Molecular Orbitals (FMOs).
Application in Drug Development: Molecular Docking
Let's consider a case study where diphenylthiazole carboxylic acid derivatives are investigated as potential inhibitors of Cyclooxygenase-2 (COX-2), a key target in anti-inflammatory drug design.[1]
Protocol 3: Molecular Docking Simulation
-
Receptor Preparation:
-
Download the crystal structure of COX-2 from the Protein Data Bank (PDB).
-
Using software like AutoDock Tools or Schrödinger Maestro, prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Define the binding site (the "grid box") based on the location of a known co-crystallized inhibitor.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of the diphenylthiazole carboxylic acid derivative as the starting point.
-
Assign charges and define rotatable bonds.
-
-
Docking Execution:
-
Run the docking algorithm (e.g., AutoDock Vina). The software will generate multiple binding poses for the ligand within the receptor's active site.
-
-
Analysis of Results:
-
Rank the poses based on their docking score (an estimate of binding affinity). The most negative score typically represents the best binding mode.
-
Visualize the top-ranked pose to identify key intermolecular interactions (e.g., hydrogen bonds, π-π stacking, hydrophobic interactions) with active site residues.[1]
-
Data Presentation: Docking Results
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
| DPTCA-17b | -10.5 | Arg513, Tyr385 | H-Bond, π-π Stacking |
| Celecoxib | -10.1 | Arg513, His90 | H-Bond, Hydrophobic |
Note: Data is illustrative, based on findings for similar compounds.[1]
Caption: Key interactions of a ligand in a protein active site.
Conclusion and Future Directions
The provides invaluable insights that complement and guide experimental research. DFT calculations elucidate the fundamental electronic and structural properties that govern the molecule's behavior, while molecular docking offers a powerful tool to predict and rationalize its biological activity.[5][8] This integrated computational approach enables a more efficient, data-driven process for designing novel derivatives with enhanced potency and selectivity.
Future work should focus on more advanced computational techniques. Molecular Dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time, providing a more dynamic picture of the binding event.[2][10] Furthermore, developing Quantitative Structure-Activity Relationship (QSAR) models based on DFT-derived descriptors can enable the prediction of biological activity for a large library of virtual compounds, further accelerating the discovery of new drug candidates.
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Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). National Institutes of Health (NIH). [Link]
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. [Link]
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Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ACS Publications. [Link]
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Synthesis, Activity, and Docking Study of Novel Phenylthiazole-Carboxamido Acid Derivatives as FFA2 Agonists. (2016). PubMed. [Link]
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preliminary in-vitro screening of 2,4-diphenyl-1,3-thiazole-5-carboxylic acid
An In-Depth Technical Guide to the Preliminary In-Vitro Screening of 2,4-Diphenyl-1,3-thiazole-5-carboxylic Acid
Introduction: The Thiazole Scaffold as a Cornerstone in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to engage in various biological interactions, particularly hydrogen bonding via the nitrogen atom, making it a cornerstone in the design of novel therapeutics.[3] Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[4][5] This has led to their incorporation into numerous FDA-approved drugs, such as the anticancer agents Dasatinib and Ixazomib.[3]
This guide focuses on a specific derivative, This compound . Preliminary research indicates this compound possesses significant potential, with documented activity against bacterial strains, fungi like Candida albicans, and human cancer cell lines, including lung adenocarcinoma (A549) and glioblastoma (U251).[6] The purpose of this document is to provide researchers and drug development professionals with a comprehensive, logic-driven framework for the preliminary in-vitro screening of this compound. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating initial characterization of its bioactivity profile.
Phase 1: Foundational Analysis - Broad Spectrum Cytotoxicity Screening
Causality: Before investigating specific mechanisms, it is imperative to establish the compound's fundamental effect on cell viability. A broad-spectrum cytotoxicity screen against a panel of diverse human cancer cell lines serves a dual purpose: 1) it provides the first indication of potential anticancer activity, and 2) it determines the concentration range for subsequent, more sensitive assays, thereby establishing a preliminary therapeutic index. A compound that is indiscriminately cytotoxic at low concentrations may be a poor candidate for anything other than oncology, and even then, selectivity is key.
Selected Protocol: Sulforhodamine B (SRB) Assay
Expertise & Justification: While the MTT assay is a common method for assessing cell viability, it relies on mitochondrial dehydrogenase activity, which can be influenced by the test compound itself, leading to confounding results.[7][8] We therefore recommend the Sulforhodamine B (SRB) assay. The SRB assay is a stoichiometric, colorimetric method that relies on the binding of the SRB dye to basic amino acid residues of cellular proteins under mildly acidic conditions.[7][9] This measurement of total biomass is independent of metabolic state, less prone to interference from test compounds, and offers excellent sensitivity, reproducibility, and a stable end-point.[9][10]
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
-
Cell Plating: Seed cells from various cancer lines (e.g., A549, U251, MCF-7, HepG2) into 96-well microtiter plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Following the 24-hour attachment period, replace the medium with 100 µL of medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Return the plates to the incubator for a 48-72 hour exposure period.
-
Cell Fixation: After incubation, gently remove the treatment medium. Adherent cells are fixed by adding 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubating at 4°C for 60 minutes.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water to remove excess TCA and medium components. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Destaining: Discard the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization & Readout: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 10 minutes on a mechanical shaker.
-
Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.[10]
-
Analysis: Calculate the percentage of cell growth inhibition and determine the 50% inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Data Presentation: Anticipated Cytotoxicity Profile
All quantitative data should be summarized for clear interpretation.
| Cell Line | Tissue of Origin | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Doxorubicin (Control) |
| A549 | Lung Carcinoma | Experimental Value | Experimental Value |
| U251 | Glioblastoma | Experimental Value | Experimental Value |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | Experimental Value |
| HepG2 | Hepatocellular Carcinoma | Experimental Value | Experimental Value |
| HCT-116 | Colorectal Carcinoma | Experimental Value | Experimental Value |
Visualization: SRB Assay Workflow
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by thiazole derivatives.
Integrated Screening Strategy and Decision Matrix
Causality: The power of this screening approach lies not in the individual assays, but in the integrated interpretation of their results. The data from each phase informs the next steps in the drug discovery pipeline. A comprehensive workflow visualizes this decision-making process, ensuring a logical progression from broad screening to targeted investigation.
Visualization: Overall In-Vitro Screening Cascade
Caption: Integrated strategy for preliminary in-vitro screening and decision-making.
Conclusion
This technical guide outlines a robust, multi-faceted strategy for the . By beginning with a foundational cytotoxicity assessment and progressing to parallel, mechanism-based secondary assays, this approach allows for the efficient and logical characterization of the compound's primary bioactivity. The emphasis on explaining the causality behind protocol selection ensures that the data generated is not only quantitative but also contextually relevant. The results from this screening cascade will provide a critical data package to guide subsequent lead optimization efforts, detailed mechanism-of-action studies, and eventual progression to in-vivo efficacy models, forming the bedrock of a successful drug discovery campaign.
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Methodological & Application
Application Note & Protocol: Synthesis of 2-phenyl-4-trifluoromethylthiazole-5-carboxamide
Abstract
This document provides a comprehensive guide for the synthesis of 2-phenyl-4-trifluoromethylthiazole-5-carboxamide, a key scaffold in medicinal chemistry and drug development. The protocol herein is structured to provide researchers, scientists, and drug development professionals with a detailed, step-by-step methodology, grounded in established chemical principles. The synthesis is presented in two main stages: the formation of the core heterocyclic structure, 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, via a modified Hantzsch thiazole synthesis, followed by the final amide coupling to yield the target compound. This guide emphasizes the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: Significance of Trifluoromethylated Thiazoles
Thiazole derivatives are a prominent class of heterocyclic compounds, widely recognized for their diverse pharmacological activities, including anticancer, antibacterial, and antifungal properties.[1][2] The incorporation of a trifluoromethyl (-CF3) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Consequently, 2-phenyl-4-trifluoromethylthiazole-5-carboxamide and its analogues are of considerable interest in the development of novel therapeutic agents.[4] This protocol outlines a reliable synthetic route to this important compound class.
Overall Synthetic Strategy
The synthesis of 2-phenyl-4-trifluoromethylthiazole-5-carboxamide is achieved through a two-step process. The first step involves the construction of the thiazole ring through a Hantzsch-type condensation reaction to form the key intermediate, 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylic acid. The second step is the conversion of this carboxylic acid to the final carboxamide.
Caption: Overall synthetic pathway for 2-phenyl-4-trifluoromethylthiazole-5-carboxamide.
Experimental Protocols
Materials and Reagents
| Reagent | Purity | Supplier |
| Thiobenzamide | 98% | Sigma-Aldrich |
| Ethyl 2-chloro-4,4,4-trifluoroacetoacetate | 97% | Sigma-Aldrich |
| Ethanol (anhydrous) | 99.5% | Fisher Scientific |
| Sodium hydroxide | ≥98% | Merck |
| Hydrochloric acid (concentrated) | 37% | VWR Chemicals |
| Thionyl chloride | 99.5% | Acros Organics |
| Dichloromethane (anhydrous) | 99.8% | Sigma-Aldrich |
| Ammonium hydroxide (concentrated) | 28-30% | Fisher Scientific |
| Ethyl acetate | HPLC | Fisher Scientific |
| Hexanes | HPLC | Fisher Scientific |
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Thionyl chloride is highly corrosive and reacts violently with water; handle with extreme care.
Step 1: Synthesis of 2-Phenyl-4-(trifluoromethyl)thiazole-5-carboxylic acid
This step is a modification of the classic Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone or a related species.[2][5][6] In this protocol, thiobenzamide reacts with ethyl 2-chloro-4,4,4-trifluoroacetoacetate to form the ethyl ester of the target carboxylic acid, which is then hydrolyzed.
3.2.1. Synthesis of Ethyl 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylate
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiobenzamide (10.0 g, 72.9 mmol) and anhydrous ethanol (100 mL).
-
Stir the mixture until the thiobenzamide is fully dissolved.
-
Slowly add ethyl 2-chloro-4,4,4-trifluoroacetoacetate (15.9 g, 72.9 mmol) to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate solvent system.
-
After completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume to approximately 20 mL under reduced pressure.
-
Pour the concentrated mixture into 200 mL of ice-cold water and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration, wash with cold water (2 x 50 mL), and dry under vacuum to yield the crude ethyl ester.
-
Recrystallize the crude product from ethanol/water to obtain pure ethyl 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylate.
3.2.2. Hydrolysis to 2-Phenyl-4-(trifluoromethyl)thiazole-5-carboxylic acid
-
In a 250 mL round-bottom flask, suspend the dried ethyl ester (from step 3.2.1) in ethanol (100 mL).
-
Add a solution of sodium hydroxide (4.37 g, 109.4 mmol) in water (25 mL).
-
Heat the mixture to reflux for 4 hours, or until TLC indicates the complete consumption of the starting ester.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum at 50 °C.
Step 2: Synthesis of 2-Phenyl-4-trifluoromethylthiazole-5-carboxamide
The conversion of a carboxylic acid to a primary amide can be achieved through several methods.[7][8][9][10] A common and effective approach involves the formation of an acyl chloride intermediate, followed by reaction with an ammonia source.[8]
-
To a 100 mL flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (5.0 g, 18.3 mmol).
-
Add anhydrous dichloromethane (50 mL) followed by the dropwise addition of thionyl chloride (2.0 mL, 27.5 mmol) at 0 °C (ice bath).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).
-
Allow the reaction to warm to room temperature and then heat to reflux for 2 hours. The solution should become clear.
-
Cool the mixture to room temperature and remove the excess thionyl chloride and dichloromethane under reduced pressure. This yields the crude acyl chloride, which should be used immediately in the next step.
-
Dissolve the crude acyl chloride in 50 mL of anhydrous dichloromethane and cool to 0 °C in an ice bath.
-
Slowly add this solution dropwise to a vigorously stirred beaker containing 100 mL of concentrated ammonium hydroxide, also cooled in an ice bath.
-
After the addition is complete, continue stirring at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Separate the organic layer in a separatory funnel. Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel (eluting with a gradient of hexanes:ethyl acetate) or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to afford the pure 2-phenyl-4-trifluoromethylthiazole-5-carboxamide.
Characterization
The final product and key intermediates should be characterized using standard analytical techniques to confirm their identity and purity.
| Compound | Expected Appearance | Melting Point (°C) | 1H NMR (400 MHz, DMSO-d6) δ (ppm) |
| 2-Phenyl-4-(trifluoromethyl)thiazole-5-carboxylic acid | White solid | ~226-227 | 13.5 (s, 1H, COOH), 8.0-8.2 (m, 2H, Ar-H), 7.5-7.7 (m, 3H, Ar-H) |
| 2-Phenyl-4-trifluoromethylthiazole-5-carboxamide | White solid | ~256-259 | 8.2-8.4 (br s, 1H, NH), 7.9-8.1 (m, 2H, Ar-H), 7.6-7.8 (br s, 1H, NH), 7.4-7.6 (m, 3H, Ar-H) |
Note: Expected melting points and NMR data are based on structurally similar compounds reported in the literature and may vary slightly.[4]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
The protocol detailed in this application note presents a robust and reproducible method for the synthesis of 2-phenyl-4-trifluoromethylthiazole-5-carboxamide. By providing a clear rationale for each step and adhering to principles of scientific integrity, this guide serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for pharmaceutical and agrochemical applications.
References
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Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]
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Li, X., et al. (2015). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 20(10), 19038-19051. [Link]
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Chemguide. (n.d.). The Preparation of Amides. [Link]
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Khan Academy. (2023). Amide formation from carboxylic acid derivatives. [Link]
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Zhang, Y., et al. (2023). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Materials Chemistry B. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of α-trifluoromethyl carboxylic acids, esters and amides. [Link]
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Khan Academy. (2023). Amide formation from carboxylic acid derivatives. [Link]
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Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
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Liu, J., et al. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. Chem, 7(8), 2245-2255. [Link]
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ResearchGate. (2015). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [Link]
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OSTI.GOV. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. [Link]
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ResearchGate. (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. [Link]
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Gomaa, A. A. M., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(8), 1272. [Link]
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Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]
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Scribd. (n.d.). Hantzsch Thiazole Synthesis 2010. [Link]
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National Center for Biotechnology Information. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
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Application Notes and Protocols: Characterizing 2,4-diphenyl-1,3-thiazole-5-carboxylic acid in Kinase Inhibition Assays
Introduction: The Growing Importance of Thiazole Scaffolds in Kinase Inhibition
Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins.[1][2] This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes, including growth, differentiation, and metabolism.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[1][3] In fact, over 500 protein kinases have been identified in the human genome, with many being explored as "druggable" targets.[4]
The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[5] Its unique structural and electronic properties allow for diverse interactions with biological targets.[2][5][6] Specifically, derivatives of the 1,3-thiazole-5-carboxylic acid core have been identified as potent inhibitors of various protein kinases, including Casein Kinase 2 (CK2) and c-Met, demonstrating their potential as a foundation for novel anti-cancer agents.[7][8][9] This application note provides a detailed guide for researchers on the use of a specific derivative, 2,4-diphenyl-1,3-thiazole-5-carboxylic acid, in in vitro kinase inhibition assays. We will explore the principles behind kinase activity measurement, provide a detailed protocol for a luminescence-based assay, and discuss data interpretation.
Principle of Kinase Inhibition Assays
The fundamental principle of a kinase assay is to measure the enzymatic activity of a kinase in the presence and absence of a potential inhibitor.[10] A typical kinase reaction involves the transfer of a phosphate group from a donor molecule, usually adenosine triphosphate (ATP), to a specific substrate (a protein or peptide).[10] The inhibitory potential of a compound is determined by quantifying the reduction in either the formation of the phosphorylated product or the consumption of ATP.[10]
There are several formats for in vitro kinase assays, each with its own advantages and disadvantages.[11] These can be broadly categorized as:
-
Radiometric Assays: Considered a gold standard, these assays use radioactively labeled ATP (e.g., [γ-³²P]-ATP or [γ-³³P]-ATP) and measure the incorporation of the radiolabel into the substrate.[10][12] They are highly sensitive and direct but involve handling radioactive materials.[12]
-
Fluorescence-Based Assays: These methods utilize fluorescently labeled substrates or antibodies to detect phosphorylation events.[13] Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) offer high sensitivity.[13]
-
Luminescence-Based Assays: These assays are widely used in high-throughput screening and typically measure the amount of ATP remaining after the kinase reaction or the amount of ADP produced.[3][13] For example, the ADP-Glo™ Kinase Assay quantifies the amount of ADP generated, which is directly proportional to kinase activity.[3][14]
This application note will focus on a luminescence-based ADP detection assay due to its high sensitivity, scalability, and avoidance of radioactive materials.
Characterizing this compound: A Luminescence-Based Kinase Inhibition Assay Protocol
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a target kinase. The IC₅₀ value represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.[4][12]
Materials and Reagents
-
Test Compound: this compound
-
Kinase: Recombinant kinase of interest (e.g., CK2, c-Met)
-
Substrate: Specific peptide or protein substrate for the chosen kinase
-
ATP: Adenosine triphosphate
-
Assay Buffer: e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA[3]
-
DMSO: Dimethyl sulfoxide (for compound dilution)
-
Luminescence-Based ADP Detection Kit: (e.g., ADP-Glo™ Kinase Assay Kit)
-
Plates: White, opaque 96-well or 384-well plates suitable for luminescence measurements[3]
-
Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine) for assay validation[3]
Experimental Workflow
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for testing. It is crucial to determine the appropriate concentration range based on preliminary screening or literature on similar compounds.
-
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (as a vehicle control) to each well.[3]
-
Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.[3]
-
Gently mix and incubate for 10-15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the start of the enzymatic reaction.[3]
-
-
Initiation and Incubation of Kinase Reaction:
-
Prepare a mixture of the kinase substrate and ATP in the kinase assay buffer. The concentrations of both should be optimized for the specific kinase, often near the Km value for ATP to ensure sensitive detection of ATP-competitive inhibitors.[12]
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.[3]
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.[3]
-
-
ADP Detection:
-
Following the kinase reaction incubation, add 10 µL of the ADP-Glo™ Reagent to each well. This reagent will terminate the kinase reaction and deplete the remaining ATP.[3]
-
Incubate for 40 minutes at room temperature.[3]
-
Add 20 µL of the Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides the necessary components (luciferase/luciferin) to generate a luminescent signal.[3]
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.[3]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[3]
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.[3]
-
Data Presentation and Interpretation
The results of the kinase inhibition assay should be presented in a clear and concise manner. A table summarizing the IC₅₀ values for the test compound and any controls is highly recommended.
| Compound | Target Kinase | IC₅₀ (nM) |
| This compound | Kinase X | Experimental Value |
| Staurosporine (Control) | Kinase X | Experimental Value |
The dose-response curve provides a visual representation of the inhibitor's potency. A steeper curve generally indicates a more cooperative binding interaction. The IC₅₀ value is a critical parameter for comparing the potency of different inhibitors.
Understanding the Mechanism of Inhibition
While the IC₅₀ value is a measure of potency, it does not fully describe the mechanism of inhibition. Kinase inhibitors can act through various mechanisms, most commonly as ATP-competitive inhibitors that bind to the ATP-binding site of the kinase.[4] To further characterize the interaction of this compound with its target kinase, additional kinetic studies can be performed.[4] By measuring the inhibitor's effect at varying concentrations of ATP and substrate, one can determine if the inhibition is competitive, non-competitive, or uncompetitive.[4]
Caption: ATP-competitive inhibition mechanism.
Troubleshooting and Considerations
Several factors can influence the outcome of a kinase assay, and it is important to be aware of potential pitfalls:
-
Compound Interference: Some compounds may intrinsically fluoresce or quench the luminescent signal, leading to false positives or negatives.[13] It is advisable to test the compound in the absence of the kinase reaction to check for such interference.
-
DMSO Concentration: High concentrations of DMSO can inhibit kinase activity. It is important to keep the final DMSO concentration consistent across all wells and as low as possible.[13]
-
Reagent Purity: Impurities in ATP, substrates, or buffers can affect the reaction kinetics and lead to variability in the results.[13]
-
Protein Aggregation: The aggregation of the kinase protein can lead to altered or reduced activity.[13]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols and principles outlined in this application note provide a robust framework for researchers to accurately assess the inhibitory activity of this and similar compounds. By employing a systematic approach to assay design, execution, and data analysis, researchers can confidently characterize the potential of new chemical entities in the exciting field of kinase-targeted drug discovery.
References
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Current Drug Discovery Technologies, 5(1), 59–69. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Breitkopf, S. B., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]
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BMG LABTECH. (2020, September 1). Kinase assays. [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. [Link]
-
Li, Y., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. [Link]
-
PubMed. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]
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Protopopov, M. V., et al. (2018). Identification of 1,3-thiazole-5-carboxylic acid derivatives as inhibitors of protein kinase CK2. Current Enzyme Inhibition, 14(2), 152-159. [Link]
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Al-Ostath, A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(1), 1-23. [Link]
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RSC Publishing. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]
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Al-Ostath, A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]
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Introduction: The Role and Challenge of Thiazole Scaffolds in Drug Discovery
An Application Guide to the Cytotoxicity Assessment of Thiazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Thiazole derivatives are integral to numerous approved drugs, including the anticancer agent Dasatinib, and are continuously explored for their therapeutic potential in oncology, infectious diseases, and inflammation.[1][3][4]
As with any potent therapeutic candidate, a thorough understanding of a compound's cytotoxic profile is paramount. For thiazole-based compounds, this assessment is not merely a measure of toxicity but a critical step in elucidating the mechanism of action, which can range from the induction of apoptosis to the inhibition of key cellular kinases or disruption of microtubule assembly.[3][5][6] This guide provides a comprehensive overview of robust, field-proven methods for assessing the cytotoxicity of these compounds, emphasizing not just the procedural steps but the scientific rationale that underpins a successful and interpretable study.
Pillar 1: Selecting the Appropriate Cytotoxicity Assay
No single assay can provide a complete picture of a compound's cytotoxic effect. The choice of method depends on the cellular process being interrogated. A multi-parametric approach, combining assays that measure different cellular endpoints, is the gold standard for building a comprehensive cytotoxicity profile.
-
Metabolic Activity Assays (e.g., MTT): These assays measure the activity of mitochondrial enzymes, which serves as a proxy for cell viability and proliferation. They are excellent for initial high-throughput screening.
-
Membrane Integrity Assays (e.g., LDH): These methods quantify the release of cytosolic components, like lactate dehydrogenase (LDH), from cells with compromised plasma membranes, a hallmark of necrosis or late-stage apoptosis.[7]
-
Apoptosis Assays (e.g., Caspase-3/7 Activity): These assays detect the activation of key effector caspases, which are central executioners of the apoptotic pathway.[8][9] They are crucial for determining if a compound induces programmed cell death.
The following workflow illustrates a logical progression for characterizing the cytotoxicity of a novel thiazole-based compound.
Caption: Principle of the MTT assay.
Critical Consideration for Thiazole-Based Compounds: A significant pitfall in using tetrazolium-based assays is the potential for direct chemical interference by the test compound. [10]Compounds with inherent reducing properties can directly convert MTT to formazan, independent of cellular metabolic activity. This leads to a false-positive signal, masking true cytotoxicity. [11] Self-Validation Step: To control for this, always include a "compound blank" control: wells containing culture medium, MTT reagent, and the thiazole compound at its highest concentration, but without cells . [10][11]Any significant color change in these wells indicates direct chemical reduction and necessitates the use of an alternative assay, such as the LDH assay.
Detailed Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment. [12][13]2. Compound Treatment: Prepare serial dilutions of the thiazole compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls (e.g., <0.5% DMSO). [10]Incubate for the desired exposure time (e.g., 24, 48, or 72 hours). [12]3. MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock to 0.5 mg/mL in serum-free medium. [14]Aspirate the compound-containing medium from the wells and add 100 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this period, visible purple precipitates will form in wells with viable cells. [14]5. Formazan Solubilization: Carefully aspirate the MTT solution. Add 100-150 µL of a solubilization solution (e.g., DMSO, or 10% SDS in 0.01 N HCl) to each well. [13][15]6. Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. [10]Measure the absorbance at a primary wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background noise. 7. Data Analysis:
-
Subtract the average absorbance of the medium blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
-
Protocol 2: LDH Release Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity. [7][16] Causality Behind Experimental Choices: Unlike the MTT assay which measures metabolic function, the LDH assay is a direct measure of cell membrane rupture, a key feature of necrosis but also a late event in apoptosis. This makes it an excellent confirmatory assay and particularly useful for distinguishing between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects. The assay is an enzymatic reaction where the released LDH converts a substrate into a colored product, which is then measured. [17] Detailed Step-by-Step Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the thiazole compound in a 96-well plate as described in the MTT protocol (Steps 1 & 2). Crucially, you must also prepare controls for determining maximum LDH release.
-
Prepare Controls: For each condition (including the vehicle control), prepare a parallel set of wells. To these "maximum LDH release" wells, add 10 µL of a Lysis Solution (e.g., 10X Triton X-100) 45 minutes before the end of the incubation period to lyse all cells. [18]3. Supernatant Collection: After incubation, centrifuge the plate at ~250 x g for 5 minutes to pellet any detached cells. [18]Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well flat-bottom plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a substrate mix and a diaphorase/catalyst solution). [17]Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 20-30 minutes, protected from light. [18]The reaction will produce a colored formazan product. Stop the reaction by adding 50 µL of Stop Solution (if required by the kit). Measure the absorbance at 490 nm. 6. Data Analysis:
-
Subtract the background absorbance (from wells with medium only) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound_Treated_LDH_Activity - Spontaneous_LDH_Activity) / (Maximum_LDH_Activity - Spontaneous_LDH_Activity)] * 100
-
Spontaneous LDH Activity is from the vehicle-treated, non-lysed cells.
-
Maximum LDH Activity is from the vehicle-treated, lysed cells.
-
-
Protocol 3: Caspase-3/7 Activity Assay for Apoptosis Detection
This assay quantifies the activity of caspase-3 and caspase-7, key effector enzymes that are activated during the execution phase of apoptosis. [19]Many thiazole-based anticancer agents exert their effects by inducing this pathway. [3][20] Causality Behind Experimental Choices: The assay utilizes a pro-luminescent or pro-fluorescent substrate containing the tetrapeptide sequence DEVD, which is the specific recognition and cleavage site for activated caspase-3 and -7. [9][21]In apoptotic cells, active caspases cleave this substrate, releasing a molecule (e.g., aminoluciferin or a fluorophore) that generates a quantifiable light or fluorescent signal. [21]The signal intensity is directly proportional to the amount of active caspase-3/7 in the sample.
Caption: Simplified caspase activation pathway and assay principle.
Detailed Step-by-Step Protocol (Luminescent "Add-Mix-Measure" Format):
-
Cell Seeding and Treatment: Seed cells in a white, opaque 96-well plate suitable for luminescence measurements. Treat with the thiazole compound as previously described.
-
Reagent Equilibration: Allow the Caspase-Glo® 3/7 Reagent (or equivalent) to equilibrate to room temperature before use. [21]3. Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of medium with cells. [21]The reagent contains a lysis buffer, eliminating the need for a separate cell lysis step.
-
Incubation: Mix the contents of the wells by placing the plate on an orbital shaker at a low speed for 1-2 minutes. Incubate the plate at room temperature for 1-3 hours, protected from light. [21]5. Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Express the data as Fold Change in caspase activity relative to the vehicle-treated control.
-
Fold Change = (Luminescence_Treated / Luminescence_VehicleControl)
-
-
Pillar 3: Data Presentation and Synthesis
A comprehensive cytotoxicity profile is best presented by synthesizing data from multiple assays. A summary table provides an at-a-glance comparison of the compound's effects on different cellular functions.
| Assay Type | Endpoint Measured | Primary Mechanism Detected | Key Insights for Thiazole Compounds |
| MTT Assay | Mitochondrial dehydrogenase activity | Loss of metabolic function | Provides IC₅₀ for overall viability reduction; requires control for chemical interference. [10] |
| LDH Assay | Lactate Dehydrogenase release | Loss of plasma membrane integrity (Necrosis, late Apoptosis) | Confirms cytotoxic vs. cytostatic effects; useful if MTT interference is observed. |
| Caspase-3/7 Assay | DEVD-peptide cleavage | Execution phase of Apoptosis | Determines if the compound's cytotoxic mechanism involves programmed cell death. [20] |
By integrating these results, a researcher can build a strong, evidence-based narrative. For example, a thiazole derivative that shows a low IC₅₀ in the MTT assay, a corresponding increase in LDH release at high concentrations, and a dose-dependent activation of caspase-3/7 can be confidently characterized as a potent inducer of apoptosis.
References
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A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). Journal of Visualized Experiments. ([Link])
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Cytotoxicity MTT Assay Protocols and Methods. (2020). Springer Nature Experiments. ([Link])
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MTT Assay Protocol for Cell Viability and Proliferation. Roche. ([Link])
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Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. ([Link])
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van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology, 731, 237–245. ([Link])
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LDH cytotoxicity assay. (2024). Protocols.io. ([Link])
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The dose-dependent curves for cytotoxicity of the thiazole and... (n.d.). ResearchGate. ([Link])
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Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Bioo Scientific. ([Link])
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Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. (2024). MDPI. ([Link])
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Cytotoxic screening of the tested thiazole derivatives 3a-5b. Data... (n.d.). ResearchGate. ([Link])
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A review on thiazole based compounds & it's pharmacological activities. (2024). ResearchGate. ([Link])
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Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Current Medicinal Chemistry, 29(29), 4958-5009. ([Link])
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MTT (Assay protocol). (2023). Protocols.io. ([Link])
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Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. (2021). Iranian Journal of Basic Medical Sciences, 24(5), 604-614. ([Link])
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Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. (2021). Molecules, 26(4), 1033. ([Link])
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Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. (2021). Frontiers in Chemistry, 9, 706497. ([Link])
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Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. (2024). RSC Advances, 14(18), 12613-12626. ([Link])
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(19), 6433. ([Link])
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Cytotoxic effect of thiazole derivatives and their structure–activity... (n.d.). ResearchGate. ([Link])
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Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. (2021). Molecules, 26(4), 1033. ([Link])
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I am having problems in getting results in MTT assay. How do I rectify it? (2022). ResearchGate. ([Link])
-
MTT Assay of Cell Viability Protocol. Ainslie Lab @ UNC. ([Link] Ainslie-Lab/2018/09/MTT-Assay-Protocol.pdf)
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Can anyone help me to find out the problems for MTT assay? (2018). ResearchGate. ([Link])
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Cell viability assay: Problems with MTT assay in the solubilization step. (2024). Biology Stack Exchange. ([Link])
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Application Notes and Protocols for the Quantification of 2,4-diphenyl-1,3-thiazole-5-carboxylic Acid
For: Researchers, scientists, and drug development professionals.
Introduction
2,4-diphenyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound of interest in pharmaceutical and materials science research.[1] The thiazole core is a key structural motif in numerous biologically active compounds, and the development of robust analytical methods for quantification is crucial for pharmacokinetic studies, quality control, and formulation development.[1][2] This document provides detailed protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The methodologies are designed to be compliant with international regulatory standards, such as those outlined by the ICH and FDA.[3][4][5]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the analyte is fundamental to developing a robust analytical method.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Justification |
| CAS Number | 502935-47-9 | [6][7][8][9][10] |
| Molecular Formula | C₁₆H₁₁NO₂S | [7][10] |
| Molecular Weight | 281.33 g/mol | [9][10] |
| Structure | A five-membered thiazole ring substituted with two phenyl groups at positions 2 and 4, and a carboxylic acid group at position 5. | Inferred from name |
| pKa (predicted) | 3.5 - 4.5 | The carboxylic acid group attached to the electron-withdrawing thiazole ring is expected to be more acidic than a simple benzoic acid (pKa ~4.2). |
| UV Absorption (predicted) | λmax ≈ 250-260 nm and 290-310 nm | The extended conjugation provided by the two phenyl rings and the thiazole heterocycle suggests strong UV absorbance. Theoretical UV-Vis spectra of similar compounds show absorption bands in this region.[11][12] |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, and DMSO. Sparingly soluble in water. | The largely aromatic structure suggests good solubility in organic solvents, a common characteristic for sample and mobile phase preparation in reversed-phase HPLC.[13] |
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substance, and simple formulations, and for in-process controls where high sensitivity is not a primary requirement.
Rationale for Method Development
Reversed-phase HPLC is the preferred chromatographic mode due to the non-polar nature of the diphenylthiazole core.[14] A C18 stationary phase will provide adequate retention through hydrophobic interactions. The acidic nature of the analyte necessitates the use of a buffered mobile phase to ensure consistent peak shape and retention time. By maintaining the mobile phase pH at least one unit below the analyte's pKa, the carboxylic acid will be in its protonated, less polar form, leading to better retention and symmetrical peaks.[15] A phosphate buffer is a suitable choice for this pH range. Acetonitrile is selected as the organic modifier for its elution strength and compatibility with UV detection.[15] Detection is set at a wavelength within the predicted UV absorbance maxima to ensure high sensitivity.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid
-
Deionized water (18.2 MΩ·cm)
2. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Analytical balance
-
pH meter
-
Sonicator
-
0.45 µm syringe filters
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 25 mM KH₂PO₄ in water, pH adjusted to 3.0 with orthophosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min: 40-70% B; 10-12 min: 70-40% B; 12-15 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 300 nm (or optimal wavelength determined by PDA) |
| Run Time | 15 minutes |
4. Preparation of Solutions:
-
Buffer (Mobile Phase A): Dissolve 3.4 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with mobile phase A to concentrations ranging from 1 µg/mL to 100 µg/mL.
5. Sample Preparation:
-
Bulk Drug Substance: Accurately weigh approximately 10 mg of the sample, dissolve in 10 mL of methanol, and then dilute to a suitable concentration within the calibration range with mobile phase A.
-
Formulation: The sample preparation will depend on the excipients. A general approach is to disperse the formulation in a suitable solvent, sonicate to ensure complete dissolution of the active ingredient, centrifuge to remove insoluble excipients, and then dilute the supernatant to a concentration within the calibration range.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve. The R² value should be ≥ 0.999.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
Method Validation (as per ICH Q2(R1))
The developed method should be validated to ensure its suitability for its intended purpose.[4][5][16][17]
Table 2: HPLC-UV Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Specificity | The peak for the analyte should be well-resolved from any impurities or excipients. Peak purity should be confirmed using a PDA detector. |
| Linearity | R² ≥ 0.999 for a minimum of 5 concentration levels. |
| Range | Typically 80% to 120% of the target concentration. |
| Accuracy | 98.0% to 102.0% recovery for the assay of bulk drug. |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. RSD ≤ 10%. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., pH ± 0.2, column temperature ± 5 °C, flow rate ± 0.1 mL/min). |
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma or serum, which is essential for pharmacokinetic studies.[18][19][20]
Rationale for Method Development
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV.[18] A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode will be used to monitor specific precursor-to-product ion transitions for the analyte and an internal standard. This minimizes interference from the biological matrix.[21] Electrospray ionization (ESI) in negative ion mode is chosen as the carboxylic acid group is readily deprotonated to form a [M-H]⁻ ion. A stable isotope-labeled internal standard is preferred to correct for matrix effects and variations in instrument response. The chromatographic conditions are optimized for fast analysis times while ensuring adequate separation from matrix components.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
Stable isotope-labeled internal standard (e.g., ¹³C₆-2,4-diphenyl-1,3-thiazole-5-carboxylic acid)
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade formic acid
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (or other biological matrix)
2. Instrumentation:
-
UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
3. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-0.5 min: 20% B; 0.5-2.5 min: 20-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-20% B; 3.1-4.0 min: 20% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| MRM Transitions | Analyte: m/z 280.1 → 236.1 (Quantifier), 280.1 → 134.0 (Qualifier) IS: m/z 286.1 → 242.1 |
| Source Parameters | Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows) |
Note: MRM transitions are predictive and require experimental optimization.
4. Preparation of Solutions:
-
Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile:water to create calibration standards. Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in acetonitrile.
5. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to an HPLC vial for analysis.
Method Validation (as per FDA Bioanalytical Method Validation Guidance)
For bioanalytical methods, validation must be performed according to FDA or equivalent regulatory guidelines.[3][22][23][24][25]
Table 3: LC-MS/MS Bioanalytical Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of blank matrix. |
| Matrix Effect | The coefficient of variation (CV) of the matrix factor should be ≤ 15%. |
| Calibration Curve | At least 6 non-zero standards. R² ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% for LLOQ). |
| Accuracy and Precision | Three runs with QC samples at a minimum of four concentration levels (LLOQ, low, mid, high). Mean accuracy within ±15% of nominal (±20% for LLOQ). Precision (CV) ≤ 15% (≤ 20% for LLOQ). |
| Recovery | Consistent and reproducible, but does not need to be 100%. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term (frozen), and in processed samples. |
Visualization of Workflows
HPLC-UV Method Development Workflow
Caption: Workflow for HPLC-UV quantification.
LC-MS/MS Bioanalytical Workflow
Caption: Bioanalytical workflow for LC-MS/MS.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]
-
Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]
-
National Institutes of Health. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]
-
American Chemical Society. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. [Link]
-
LCGC International. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. [Link]
-
National Institutes of Health. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
-
Lab-Training. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]
-
MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. [Link]
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]
-
Wiley Online Library. (1994). 2-Thioxothiazolidine-4-carboxylic acid (TTCA) [Biomonitoring Methods, 1994]. [Link]
-
ResearchGate. (n.d.). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. [Link]
-
National Institutes of Health. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. [Link]
-
ResearchGate. (n.d.). UV-vis absorption spectra of compounds 1-3. a) Theoretical and b) experimental spectra of compounds 1-3 in THF solution. [Link]
-
ChemSynthesis. (n.d.). 2,4-diphenyl-1,3-oxazole-5-carboxylic acid. [Link]
-
Neliti. (2021). THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. [Link]
-
Journal of Pharmaceutical Research International. (n.d.). A Systematic Review On Thiazole Synthesis And Biological Activities. [Link]
-
National Institutes of Health. (n.d.). Thiazole-5-carboxylic acid. [Link]
-
SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). [Link]
-
Sci-Hub. (2012). 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid: an X-ray structural study at 100 K and Hirshfeld surface analysis. [Link]
-
ResearchGate. (n.d.). UV-Visible spectra of the 2-phenyl-1,3-thiazolidine-4-carboxylic acid.... [Link]
-
science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. [Link]
-
DergiPark. (2020). conformational analysis of thiazole-5-carboxylic acid using dft/td-dft methods. [Link]
-
National Institutes of Health. (n.d.). 4,4′-Diphenyl-2,2′-bi-1,3-thiazole. [Link]
-
ResearchGate. (n.d.). 2-Amino-5-phenyl-1,3,4-thiadiazole at 110 K | Request PDF. [Link]
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- 25. fda.gov [fda.gov]
high-throughput screening of 2,4-diphenyl-1,3-thiazole-5-carboxylic acid libraries
Application Note & Protocols
High-Throughput Screening of 2,4-Diphenyl-1,3-Thiazole-5-Carboxylic Acid Libraries for Novel Therapeutic Modulators
Abstract The 1,3-thiazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, demonstrating a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] Specifically, the this compound core represents a promising starting point for the discovery of novel therapeutics. High-Throughput Screening (HTS) provides the technological framework to systematically interrogate large chemical libraries derived from this scaffold against various biological targets, enabling the rapid identification of promising hit compounds.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and validation of HTS campaigns for this compound libraries. It details field-proven protocols for assay development, primary screening, and a robust hit confirmation cascade designed to minimize false positives and deliver high-quality starting points for lead optimization.[6][7]
Part 1: Library Design & Synthesis Strategy
The success of any HTS campaign is fundamentally linked to the quality and diversity of the chemical library.[6] For the this compound scaffold, a combinatorial approach is recommended to maximize the exploration of chemical space.
1.1 Core Scaffold Synthesis The Hantzsch thiazole synthesis is a classical and efficient method for constructing the core 2,4-diphenyl-1,3-thiazole-5-carboxylate ring system.[2] The general route involves the cyclocondensation of a thioamide (thiobenzamide) with an α-haloketone (e.g., ethyl 2-chloro-3-oxo-3-phenylpropanoate).
1.2 Diversification Strategy To generate a diverse library, variations should be introduced at key positions on the scaffold. Solid-phase synthesis techniques can facilitate the parallel creation of numerous analogs.[8]
-
R1 (Phenyl group at position 2): Utilize a variety of substituted thiobenzamides.
-
R2 (Phenyl group at position 4): Employ a range of substituted phenacyl halides.
-
R3 (Carboxylic Acid at position 5): The carboxylic acid moiety can be converted to a diverse set of amides, esters, or other functional groups post-synthesis to explore structure-activity relationships (SAR).
The resulting library should be subjected to rigorous quality control, including LC-MS analysis, to confirm identity and purity (>95%) before being plated for screening.[9]
Part 2: HTS Assay Development & Miniaturization
The development of a robust and reliable assay is the most critical phase preceding a full-scale HTS campaign.[7][10] The goal is to create an assay that is sensitive, reproducible, and compatible with automation in a miniaturized format (typically 384- or 1536-well plates).[7][11]
2.1 Assay Selection & Optimization The choice of assay depends on the biological target. Both biochemical (e.g., enzyme inhibition) and cell-based assays (e.g., reporter gene, phenotypic) can be adapted for HTS.[4]
-
Biochemical Assays: These are often preferred for initial screens against purified targets like kinases or proteases due to their simplicity and lower potential for compound interference. Generic assays that detect a common product (e.g., ADP for kinases) can simplify selectivity profiling.[12]
-
Cell-Based Assays: These provide data in a more physiologically relevant context but are more complex. They are essential for targets like ion channels or GPCRs.[]
Key Optimization Parameters:
-
Reagent Concentration: Titrate all critical reagents (e.g., enzyme, substrate, ATP) to determine optimal concentrations that yield a robust signal while conserving materials.
-
Incubation Time: Determine the shortest incubation time that provides a stable and sufficient signal window.
-
DMSO Tolerance: The assay must be tolerant to the final concentration of dimethyl sulfoxide (DMSO), the solvent used for compound storage, typically ≤1% v/v.[7]
2.2 Miniaturization & Automation Transitioning the assay from a 96-well to a 384- or 1536-well format is crucial for cost and throughput.[7][10] This requires automated liquid handlers for precise dispensing of small volumes (nanoliter to microliter range).
2.3 Assay Validation Protocol: The Pilot Screen
Objective: To confirm the HTS-readiness of the assay by assessing its performance with automation and calculating key statistical parameters.
Methodology:
-
Plate Layout: Design a 384-well plate map that includes multiple controls:
-
Negative Controls: Wells containing all assay components and vehicle (DMSO) only (n=32).
-
Positive Controls: Wells containing a known inhibitor or activator of the target (n=32).
-
Test Compounds: A small, representative set of library compounds (~2,000) are typically used for a pilot screen.[10]
-
-
Execution: Run the assay using the full HTS automation workflow, including robotic plate handling and reading.[10]
-
Data Analysis & Performance Metrics: Calculate the following to assess assay quality:
| Parameter | Formula | Acceptance Criterion | Rationale |
| Signal-to-Background (S/B) | Mean(Positive Control) / Mean(Negative Control) | > 3 | Ensures a sufficient dynamic range to detect hits. |
| Signal-to-Noise (S/N) | (Mean(Pos) - Mean(Neg)) / (SD(Pos)² + SD(Neg)²)¹ᐟ² | > 5 | Measures the separation between control signals relative to their variability. |
| Z'-Factor | 1 - [ (3 * SD(Pos) + 3 * SD(Neg)) / |Mean(Pos) - Mean(Neg)| ] | > 0.5 | A measure of assay robustness and statistical effect size. A Z' > 0.5 indicates an excellent assay suitable for HTS.[10] |
An assay is deemed ready for full-scale HTS only when it consistently achieves a Z'-factor > 0.5 in a pilot screen.[10]
Part 3: Primary High-Throughput Screening Protocol
Objective: To screen the entire this compound library at a single concentration to identify "primary hits."
Materials:
-
Validated HTS assay reagents.
-
Compound library plates (384-well format, 10 mM in 100% DMSO).
-
Assay plates (e.g., 384-well, low-volume, white plates for luminescence).
-
Automated liquid handlers (e.g., acoustic dispenser for compound transfer, multidrop for reagents).
-
Robotic plate handling system.
-
Plate reader compatible with the assay detection modality.
Protocol:
-
Compound Transfer: Using an acoustic liquid handler, transfer 50 nL of each library compound from the source plate to the corresponding well of the assay plate. This results in a final screening concentration of 10 µM in a 50 µL assay volume with 0.1% DMSO.
-
Reagent Addition 1 (Target): Add 25 µL of the biological target (e.g., enzyme solution) to each well.
-
Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound-target interaction.
-
Reagent Addition 2 (Substrate): Initiate the reaction by adding 25 µL of the substrate solution.
-
Reaction Incubation: Incubate for the pre-determined optimal time (e.g., 60 minutes) at the optimal temperature.
-
Detection: Add detection reagents as required by the assay protocol (e.g., stop solution, luminescence reagent).
-
Data Acquisition: Read the plates using a plate reader (e.g., luminescence, fluorescence intensity, absorbance).
Part 4: Data Analysis & Hit Identification
Raw data from the HTS must be normalized to account for systematic variations like plate or edge effects.[14]
Workflow:
-
Normalization: Normalize the data on a per-plate basis. A common method is to scale the raw data relative to the plate's internal controls:
-
% Inhibition = 100 * (1 - [ (Sample - Mean(Positive Control)) / (Mean(Negative Control) - Mean(Positive Control)) ])
-
-
Hit Selection: A statistical cutoff is used to define a primary hit. A robust method is to use the mean of the sample population plus three times its standard deviation (SD).
-
Hit Threshold: % Inhibition > Mean(% Inhibition) + 3 * SD(% Inhibition)
-
-
Data Visualization: Plotting the % inhibition for all compounds provides a visual representation of the screen's performance and hit rate.
Part 5: Hit Confirmation & Triage Cascade
A primary HTS campaign will inevitably yield false positives.[6] A rigorous hit validation cascade is essential to eliminate these artifacts and increase confidence in the selected hits.[6][15]
5.1 Step 1: Hit Re-testing & Cherry-Picking Primary hits are "cherry-picked" from the library source plates and re-tested in triplicate using the primary assay to confirm their activity. Compounds that fail to reproduce their activity are discarded.
5.2 Step 2: Orthogonal Assay Confirmed hits must be tested in an orthogonal assay.[6] This is a different assay format that measures the same biological endpoint but uses a different detection technology. For example, if the primary screen was a luminescence-based kinase assay detecting ATP depletion, an orthogonal assay might be a fluorescence polarization assay detecting the phosphorylated peptide product. This step is critical for eliminating compounds that interfere with the primary assay's technology (e.g., luciferase inhibitors).[12]
5.3 Step 3: Dose-Response Analysis Compounds that are active in both the primary and orthogonal assays are subjected to 10-point dose-response analysis to determine their potency (IC₅₀ or EC₅₀). This provides a quantitative measure of activity and is the first step in establishing an SAR.
| Compound ID | IC₅₀ (µM) - Primary Assay | IC₅₀ (µM) - Orthogonal Assay |
| Hit-A | 1.2 | 1.5 |
| Hit-B | 2.5 | 2.9 |
| Hit-C | 15.8 | > 50 (Inactive) |
| Hit-D | 0.8 | 0.9 |
In this example, Hit-C would be deprioritized as its activity was not confirmed in the orthogonal assay.
5.4 Step 4: Chemical Triage & SAR Analysis At this stage, medicinal chemists review the validated hits.
-
PAINS Analysis: Hits are checked against databases of Pan-Assay Interference Compounds (PAINS) — known promiscuous compounds or assay artifacts that should be eliminated.[6]
-
SAR by Clustering: Active compounds are clustered by chemical similarity. Clusters of related active compounds provide higher confidence and allow for early SAR trends to be identified.[6] Singletons (active compounds with no active structural analogs) are generally given lower priority.
Conclusion
The is a powerful strategy for identifying novel, biologically active molecules. This process, however, extends far beyond the primary screen. By implementing a systematic workflow that begins with thoughtful library design and proceeds through rigorous assay validation and a multi-step hit triage cascade, researchers can significantly increase the probability of discovering high-quality, validated hits. These compounds can then serve as the foundation for successful hit-to-lead and lead optimization campaigns, ultimately accelerating the drug discovery process.
References
-
Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]
-
Oncotarget. (2016). High throughput screening of small molecule library: procedure, challenges and future. [Link]
-
Zhang, X. D., Zhang, Z., & Zhang, Y. (2008). Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. Journal of biomolecular screening, 13(2), 99–108. [Link]
-
Su, Y., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science, 13(4), 359–364. [Link]
-
Gul, S., & Hadian, K. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Drug Discovery Today, 16(19-20), 864–871. [Link]
-
Gul, S. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review. [Link]
-
Sygnature Discovery. High Throughput Drug Screening. [Link]
-
BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
-
Al-Ostoot, F. H., et al. (2023). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLoS ONE, 18(9), e0291771. [Link]
-
Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Pharmaceutical Negative Results, 13(5), 4446-4460. [Link]
-
Khan, M., et al. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. International Journal of Molecular Sciences, 25(14), 7468. [Link]
-
Patel, R. V., et al. (2022). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives. ACS Omega, 7(44), 40605–40620. [Link]
-
Surtuche, L. A., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(11), 3328. [Link]
-
Zhang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 13(5), 585–601. [Link]
-
Kwon, H. J., et al. (2019). Design and Solid-Phase Parallel Synthesis of 2,4,5-Trisubstituted Thiazole Derivatives via Cyclization Reaction with a Carbamimidothioate Linker. ACS Combinatorial Science, 21(6), 482–488. [Link]
-
ResearchGate. (2022). A direct-to-biology high-throughput chemistry approach to reactive fragment screening. [Link]
-
Saldivar-González, F. I., et al. (2021). Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers. MedChemComm, 12(5), 945–951. [Link]
-
Hunchak, Y., et al. (2021). Synthesis and properties of 2-(4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid and its salts. Current issues in pharmacy and medicine: science and practice, 14(3), 268-273. [Link]
-
Target Discovery Institute. High Throughput Screening. [Link]
-
Smith, C. J., et al. (2011). An Automated Process for a Sequential Heterocycle/Multicomponent Reaction: Multistep Continuous Flow Synthesis of 5-(Thiazol-2-yl)-3,4-Dihydropyrimidin-2(1H)-ones. Organic Letters, 13(24), 6432–6435. [Link]
-
Milicevic, A., et al. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), M1557. [Link]
-
Ghiță, M. A., et al. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 27(19), 6245. [Link]
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- 3. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Hantzsch Synthesis of 2,4-Disubstituted Thiazoles
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with or troubleshooting the synthesis of 2,4-disubstituted thiazoles. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and optimize this versatile reaction for your specific needs.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing actionable solutions grounded in chemical principles.
Q1: My reaction yield is low or non-existent. What are the primary factors to investigate?
Low or no yield is one of the most common issues and can stem from several sources. A systematic approach is crucial for diagnosis.[1][2]
Answer:
Start by evaluating the following critical parameters:
-
Purity of Starting Materials:
-
α-Haloketone: These reagents can be unstable.[3] Ensure they are freshly prepared or have been stored appropriately (cold and dark) to prevent decomposition. Verify purity via NMR or melting point analysis.
-
Thioamide: Impurities in the thioamide can introduce competing side reactions.[1] Recrystallization or column chromatography of the thioamide may be necessary if its purity is in doubt.
-
-
Reaction Conditions:
-
Temperature: The Hantzsch synthesis often requires an initial energy input to overcome the activation barrier.[2] If the reaction is being run at room temperature, a modest increase in heat is a logical first step. However, excessive heat can promote the formation of degradation products.[3]
-
Reaction Time: Incomplete conversion may simply be a matter of insufficient reaction time.[3] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. If starting materials are still present after the initially planned duration, extend the reaction time.[4]
-
-
Stoichiometry:
-
While the core reaction proceeds in a 1:1 ratio, using a slight excess (e.g., 1.5 equivalents) of the more stable and easily removable reagent, often the thioamide, can drive the reaction to completion.[5] This is particularly useful if one of the starting materials is volatile or prone to degradation under the reaction conditions.
-
Q2: I'm observing a significant byproduct that I suspect is an isomer of my target compound. How can I control the regioselectivity?
The formation of isomers is a known challenge, especially when using N-monosubstituted thioureas. This typically leads to a mixture of the desired 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[1][3][6]
Answer:
The regiochemical outcome of the cyclization is highly dependent on the reaction's pH.[3]
-
To Favor the 2-(N-substituted amino)thiazole (The "Normal" Product):
-
To Favor the 3-substituted 2-imino-2,3-dihydrothiazole:
The mechanistic reasoning lies in the protonation state of the thioamide. Under neutral conditions, the sulfur atom is the more nucleophilic center, leading to the standard reaction pathway. Under strongly acidic conditions, protonation alters the nucleophilicity, influencing the cyclization step.[6]
Workflow & Troubleshooting Logic
The following diagram outlines the general workflow for the Hantzsch synthesis and a logical decision-making process for troubleshooting low-yield reactions.
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Technical Support Center: Enhancing the Stability of 2,4-Diphenyl-1,3-thiazole-5-carboxylic Acid Derivatives
Here is the technical support center for enhancing the stability of 2,4-diphenyl-1,3-thiazole-5-carboxylic acid derivatives.
Welcome to the dedicated resource for researchers, scientists, and drug development professionals working with this compound derivatives. This guide is designed to provide expert insights and practical solutions to the common stability challenges encountered during the research and development lifecycle of this important class of compounds. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common stability issues in a question-and-answer format, providing both the probable causes and actionable solutions.
Section A: Chemical Instability
Question 1: My compound shows a loss of purity when stored in solution, even in the dark. What are the likely chemical degradation pathways?
Answer: When photodegradation is ruled out, the primary culprits for degradation in solution are hydrolysis and oxidation. The this compound scaffold has specific vulnerabilities to both.
-
Hydrolysis: While the thiazole ring itself is relatively stable against hydrolysis, the carboxylic acid group can undergo reactions, particularly esterification if alcoholic solvents (e.g., methanol, ethanol, or even polyethylene glycol (PEG) in formulations) are used, especially under acidic conditions.[1] Although less common for this specific scaffold, extreme pH conditions can potentially stress the thiazole ring system.[2][3]
-
Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of non-aromatic sulfoxides and sulfones.[2][4] This process can be initiated by atmospheric oxygen, trace metal ions, or peroxides that may be present in solvents like THF or dioxane. The presence of two electron-rich phenyl rings can also influence the overall electron density of the thiazole system, potentially affecting its susceptibility to oxidation.
Initial Troubleshooting Steps:
-
Solvent Check: Analyze your solvent for peroxides. Use freshly distilled or inhibitor-containing solvents.
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[5]
-
pH Control: Buffer your solution to a pH where the compound is most stable (see Question 2).
-
Excipient Compatibility: If in a formulation, check for reactive excipients. For example, carboxylic acids can react with alcoholic groups in excipients like PEG to form esters.[1]
Question 2: I'm observing significant pH-dependent solubility and degradation. How do I determine the optimal pH for stability?
Answer: This is a critical and expected challenge. The stability of your derivative is intrinsically linked to pH due to two key ionizable groups: the carboxylic acid and the thiazole nitrogen.
-
Carboxylic Acid (pKa ~3-5): Below its pKa, the group is in its neutral, un-ionized form (-COOH). Above its pKa, it exists as the ionized carboxylate anion (-COO⁻). The ionized form is typically much more soluble in aqueous media but can be more reactive in certain pathways. The un-ionized form is less soluble but is the reactive species in acid-catalyzed reactions like esterification.[1][6]
-
Thiazole Nitrogen (pKa ~2.5): The nitrogen at position 3 is weakly basic.[4] In strongly acidic conditions (pH < 2.5), it can become protonated, forming a thiazolium cation. This alters the electron distribution of the ring, which can affect its stability and susceptibility to nucleophilic attack.
Causality & Experimental Approach: The optimal pH is a balance between solubility and chemical stability. A pH-rate profile study is the definitive experiment to determine this. The goal is to find a pH range where the molecule has adequate solubility for its intended use while exhibiting the slowest rate of degradation. For many carboxylic acid drugs, a pH slightly above the pKa (e.g., pH 5-7.5) often provides a good compromise.[6][7]
(See Part 3 for a detailed protocol on conducting a pH-rate profile study).
Question 3: My solid-state compound and concentrated solutions are turning yellow/brown upon exposure to light. What is happening and how can I prevent it?
Answer: This is a classic sign of photodegradation. Thiazole derivatives with aryl substituents are known to be susceptible to degradation upon exposure to light, particularly UV radiation.[2][8]
Mechanism: The most probable mechanism involves the reaction of the thiazole ring with singlet oxygen, which is generated by the photosensitization of the molecule itself. This can proceed via a [4+2] Diels-Alder cycloaddition to form an unstable endoperoxide. This intermediate then rapidly rearranges and fragments, leading to colored degradation products and a loss of the parent compound.[8] The extensive conjugation provided by the two phenyl rings in your scaffold makes it an excellent chromophore, increasing its light-absorbing capacity and thus its photosensitivity.
Prevention Strategies:
-
Light Protection (Mandatory): Always handle and store the compound in amber vials or containers wrapped in aluminum foil.[7] Conduct experiments under yellow light where possible.
-
Inert Atmosphere Packaging: Packaging under an inert gas like nitrogen can help, as it displaces the oxygen required for the photo-oxygenation pathway.[5]
-
Formulation with UV Absorbers: In a final product formulation, excipients that act as UV absorbers (e.g., titanium dioxide, benzophenones) can be included to protect the drug molecule.
-
Antioxidants: Incorporating antioxidants can quench singlet oxygen or interrupt radical degradation pathways that may be initiated by light.[7]
Section B: Physical Instability
Question 4: My derivative has poor aqueous solubility, and it keeps precipitating during experiments. What strategies can I employ?
Answer: Poor aqueous solubility is a common characteristic of aromatic, largely un-ionized molecules. The two phenyl rings contribute significantly to the lipophilicity of your compound.
Strategies to Enhance Solubility:
-
pH Adjustment: The most straightforward method. Increasing the pH to a level at least 1-2 units above the carboxylic acid's pKa will convert it to the much more soluble carboxylate salt.[7] Be mindful of the stability profile at that pH (see Question 2).
-
Salt Formation: Instead of adjusting pH in-situ, you can isolate a stable, solid salt of your compound (e.g., sodium or potassium salt). This pre-ionizes the molecule, often leading to dramatically improved solubility and dissolution rates.[6]
-
Co-solvents: Using a mixture of water and a miscible organic solvent (e.g., ethanol, propylene glycol, DMSO) can increase the solubility of the un-ionized form.[7] However, you must verify compound stability in the chosen co-solvent.
-
Formulation with Solubilizers: For advanced formulations, excipients like cyclodextrins can encapsulate the lipophilic parts of the molecule, presenting a hydrophilic exterior to the aqueous environment and enhancing solubility.[6]
Part 2: Visualization of Key Processes
Understanding the relationships between stressors and outcomes is crucial for effective troubleshooting.
Diagram 1: Key Degradation Pathways
Caption: Major chemical degradation pathways for the core scaffold.
Diagram 2: Troubleshooting Workflow for Observed Instability
Caption: A decision tree for troubleshooting common stability issues.
Part 3: Key Experimental Protocols
These protocols provide a framework for systematically evaluating and enhancing the stability of your derivatives.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method. This is a crucial step mandated by regulatory agencies.[3]
Principle: The compound is intentionally exposed to stress conditions that are harsher than accelerated storage conditions to provoke degradation. The resulting mixture is then analyzed to separate the parent compound from its degradation products.
Table 1: Recommended Stress Conditions for Forced Degradation
| Stress Condition | Typical Reagents & Conditions | Potential Degradation Pathway Investigated |
| Acid Hydrolysis | 0.1 M HCl, 60-80°C, 2-24h | Acid-catalyzed reactions (e.g., esterification if alcohol present) |
| Base Hydrolysis | 0.1 M NaOH, 60-80°C, 2-24h | Base-catalyzed hydrolysis of labile groups |
| Oxidation | 3% H₂O₂, RT, 2-24h | Oxidation of the thiazole sulfur and other sensitive moieties |
| Photostability | ICH Q1B conditions (e.g., 1.2 million lux hours and 200 watt hours/m²) | Photodegradation, photo-oxidation |
| Thermal Stress | 60-80°C (Solid & Solution), 24-72h | Thermally induced degradation |
Step-by-Step Methodology:
-
Stock Solution Prep: Prepare a stock solution of your compound in a suitable solvent (e.g., Acetonitrile:Water 50:50).
-
Stress Sample Prep: For each condition, mix your stock solution with the stressor solution (e.g., HCl, NaOH, H₂O₂). For photo and thermal studies, use the stock solution as is. Store a control sample at 4°C in the dark.
-
Incubation: Expose the samples to the conditions outlined in Table 1. The goal is to achieve 5-20% degradation of the parent compound. You may need to sample at multiple time points to find the optimal duration.
-
Neutralization: After incubation, neutralize the acid and base samples to prevent further degradation before analysis.
-
Analysis: Analyze all samples (including the control) using an appropriate analytical method, typically HPLC with a PDA or MS detector. (See Protocol 2).
Self-Validation Check: A successful study will show clear separation between the parent peak and all degradation product peaks on the chromatogram, demonstrating the method is "stability-indicating".
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a robust HPLC method capable of quantifying the parent compound and resolving it from all potential degradation products, impurities, and excipients.
Principle: Reverse-phase HPLC (RP-HPLC) is the most common technique used in stability testing for its versatility and reproducibility.[9] A photodiode array (PDA) detector is highly recommended as it can help in peak purity assessment.
Diagram 3: HPLC Method Development Workflow
Caption: A systematic workflow for stability-indicating method development.
Starting Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric or Formic Acid in Water (adjust pH if needed).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20-30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector scanning from 200-400 nm. Monitor at the compound's λmax.
-
Column Temperature: 30°C.
Optimization & Validation:
-
Specificity: Inject all stressed samples. The method is specific if all degradation product peaks are baseline resolved from the main peak (Resolution > 2). Use PDA peak purity analysis to confirm the main peak is not co-eluting with any degradants.
-
Linearity, Accuracy, Precision: Perform these validation experiments as per ICH Q2(R1) guidelines once the final method is established.
Part 4: Proactive Stabilization Strategies
Beyond troubleshooting, proactive formulation and handling can significantly enhance the long-term stability of your derivatives.
Table 2: Recommended Excipients and Strategies for Stabilization
| Strategy | Example | Mechanism of Action & Rationale |
| Antioxidants | Butylated hydroxytoluene (BHT), Tocopherol, Ascorbic Acid | Interrupts free-radical chain reactions or scavenges reactive oxygen species, protecting the thiazole sulfur from oxidation.[7] |
| Chelating Agents | Ethylenediaminetetraacetic acid (EDTA), Citric Acid | Binds trace metal ions (e.g., Fe²⁺, Cu²⁺) that can catalyze oxidative degradation reactions.[5] |
| Buffers | Citrate, Phosphate, Acetate Buffers | Maintains the pH of the formulation within the optimal range for stability that was determined by the pH-rate profile study.[5] |
| Crystal Engineering | Co-crystallization | Forming cocrystals with a suitable co-former can alter the crystal packing, potentially reducing hygroscopicity and improving physical stability.[10] |
| Packaging | Amber glass, Blister packs with aluminum foil, Inert gas overlay | Provides a physical barrier against environmental factors like light, moisture, and oxygen.[5][7] |
References
- Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025).
- Strategies for enhancing the stability of octadecanedioic acid formul
- Technical Support Center: Degradation Pathways for Thiazole-Based Compounds. (2025). Benchchem.
-
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Patel, M. S., et al. (1992). Factors affecting the chemical stability of carboxylic acid drugs in Enhanced Solubility System (ESS) Softgel Formulations Based on Polyethylene Glycol (PEG). Drug Development and Industrial Pharmacy. [Link]
- Processes for preparing thiazole carboxylic acids. (1966).
-
Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. (n.d.). SciELO. [Link]
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Thiazole. (n.d.). Wikipedia. [Link]
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Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC - NIH. [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). PMC - PubMed Central. [Link]
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). NIH. [Link]
-
Research progress of thiazole flavor compounds. (n.d.). CABI Digital Library. [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline. [Link]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]
-
Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. (2016). ResearchGate. [Link]
-
Oxidative Ring-Opening of Benzothiazole Derivatives. (2018). [Link]
-
Analytical Techniques In Stability Testing. (2025). Separation Science. [Link]
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Technical Support Center: Navigating Inconsistencies in Biological Assays of Thiazole Compounds
Welcome to the technical support center dedicated to addressing the unique challenges researchers face when evaluating the biological activity of thiazole-containing compounds. The thiazole scaffold is a cornerstone in medicinal chemistry, present in numerous biologically active agents.[1][2][3] However, its chemical properties can often lead to inconsistent and misleading assay results. This guide provides in-depth troubleshooting advice, detailed protocols, and expert insights to help you navigate these complexities, ensuring the integrity and reproducibility of your data.
The Thiazole Conundrum: A Double-Edged Sword
Thiazole derivatives are prized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6][7] This versatility, however, stems from a chemical reactivity and structural profile that can also make them notorious for generating false positives and inconsistent data in biological assays.[1][8] This guide is structured to help you identify the root cause of your assay inconsistencies and implement robust validation strategies.
Troubleshooting Guide: A Symptom-Based Approach
Here, we address common issues encountered during the screening of thiazole compounds in a question-and-answer format, providing causal explanations and actionable solutions.
Scenario 1: High Hit Rate in Primary Screen, Poor Confirmation in Secondary Assays
Question: My primary screen of a thiazole library yielded a high number of "hits," but their activity disappears or is significantly reduced in follow-up or orthogonal assays. Why is this happening?
Answer: This is a classic hallmark of promiscuous inhibition or assay interference, a known characteristic of certain thiazole scaffolds, particularly 2-aminothiazoles.[1][8] These compounds are often flagged as "frequent hitters." The initial high hit rate is likely not due to specific, on-target activity but rather one of the following mechanisms:
-
Compound Aggregation: At certain concentrations, small molecules can form colloidal aggregates that sequester and denature proteins, leading to non-specific inhibition.[1]
-
Reactivity: Thiazole rings can be electrophilic and react with nucleophilic residues (like cysteine) on your target protein, causing covalent modification that is often irreversible and not representative of true, reversible inhibition.[1]
-
Redox Cycling: Some thiazole derivatives can undergo redox cycling in the presence of reducing agents (common in assay buffers), generating reactive oxygen species (ROS) that can disrupt protein function or interfere with assay components.[1]
Scenario 2: Poor Reproducibility and Variable IC50 Values
Question: I'm observing significant variability in my dose-response curves and IC50 values for my thiazole compound. What could be the cause?
Answer: Poor reproducibility is often linked to issues with compound solubility and stability.
-
Poor Aqueous Solubility: Thiazoles, being heterocyclic aromatic compounds, often have limited solubility in aqueous assay buffers.[9][10] If your compound precipitates, its effective concentration is much lower and more variable than the nominal concentration, leading to inconsistent results.[9]
-
Compound Instability: Some thiazole derivatives are unstable in aqueous solutions and can degrade over the course of an experiment, especially with long incubation times.[1][11] This degradation reduces the concentration of the active compound, leading to a rightward shift in the IC50 curve.
When using co-solvents like DMSO to improve solubility, it's crucial to keep the final concentration low to avoid solvent-induced artifacts.
| Co-Solvent | Recommended Stock Concentration | Maximum Final Assay Concentration | Considerations |
| DMSO | 10-30 mM | < 0.5% (v/v) | Can induce cellular stress or differentiation at higher concentrations.[10] |
| Ethanol | 10-30 mM | < 0.5% (v/v) | Can affect membrane proteins and cellular metabolism.[10] |
Frequently Asked Questions (FAQs)
Q1: How can I proactively assess if my thiazole compound is likely to be a "frequent hitter"?
A1: While experimental validation is key, you can use in silico tools to predict potential liabilities. The SwissADME web service, for instance, can flag compounds with PAINS (Pan-Assay Interference Compounds) alerts.[1] Additionally, web applications like Aggregator Advisor can predict the likelihood of a compound to form aggregates based on its physicochemical properties.[1]
Q2: My assay uses a fluorescent readout. Could my thiazole compound be interfering with the signal?
A2: Yes, this is a common issue. Thiazole compounds can possess intrinsic fluorescence or act as quenchers, leading to false positive or false negative results. It is essential to run a control experiment with your compound in the assay buffer without the target protein to check for spectral interference.[1][12] If interference is observed, consider switching to an orthogonal assay with a different detection method, such as a thermal shift assay (TSA).[12][13]
Q3: What is a simple way to test for compound reactivity with thiols?
A3: A straightforward method is to perform your inhibition assay in the presence and absence of a reducing agent like dithiothreitol (DTT).[1] If the inhibitory activity of your compound is significantly reduced or abolished in the presence of DTT, it strongly suggests that the compound may be acting as an electrophile and reacting with cysteine residues on the target or other assay components.[1]
Q4: How can I determine the stability of my thiazole compound in my assay buffer?
A4: You can monitor the stability of your compound spectrophotometrically.[1][11] Incubate the compound in your assay buffer under the same conditions as your experiment (time, temperature). At various time points, measure the absorbance spectrum of the solution. A change in the absorbance maximum or intensity over time indicates that the compound is degrading.[11]
Key Experimental Protocols
Protocol 1: Detergent Sensitivity Assay for Aggregation
This protocol helps determine if the observed inhibition is due to compound aggregation.
-
Prepare a dose-response curve of your thiazole compound as you normally would.
-
Prepare a parallel dose-response curve that includes a final concentration of 0.01% (v/v) Triton X-100 in the assay buffer.
-
Incubate and read both sets of plates.
-
Interpretation: If the IC50 value significantly increases (a rightward shift of the curve) in the presence of Triton X-100, it is a strong indication that your compound is forming aggregates that cause non-specific inhibition.[1]
Protocol 2: DTT Sensitivity Assay for Thiol Reactivity
This protocol assesses the potential for covalent reactivity of your compound.
-
Establish a dose-response curve for your thiazole compound under standard assay conditions.
-
Prepare a parallel dose-response curve, but pre-incubate the enzyme and your compound in the presence of 1 mM DTT for 15-30 minutes before initiating the reaction.
-
Interpretation: A significant loss of inhibitory activity in the presence of DTT suggests that your compound may be a covalent modifier, reacting with cysteine residues.[1]
Conclusion
The thiazole scaffold will undoubtedly continue to be a valuable asset in drug discovery. However, a thorough understanding of its potential liabilities is crucial for any researcher working with this class of compounds. By employing the systematic troubleshooting and validation strategies outlined in this guide, you can confidently distinguish true biological activity from experimental artifacts, ultimately saving time and resources while ensuring the scientific rigor of your findings.
References
-
Šterk, D., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters. Available at: [Link]
-
de Almeida, L. G. N., et al. (2021). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Pharmaceuticals. Available at: [Link]
-
Šterk, D., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Devine, S. M., et al. (2015). Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold. Journal of Medicinal Chemistry. Available at: [Link]
-
Mohammad, H., et al. (2021). Antibacterial Characterization of Novel Synthetic Thiazole Compounds against Methicillin-Resistant Staphylococcus pseudintermedius. ResearchGate. Available at: [Link]
-
Wang, L., et al. (2013). Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry. Available at: [Link]
-
McNeill, R. J., et al. (2022). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. Organic & Biomolecular Chemistry. Available at: [Link]
-
Jiménez-Bonilla, P., et al. (2020). Asymmetric Dual‐State Emitters Featuring Thiazole Acceptors. Chemistry – A European Journal. Available at: [Link]
-
de Almeida, L. G. N., et al. (2021). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. Available at: [Link]
-
Fathy, U. (2020). Review of the synthesis and biological activity of thiazoles. Journal of Sulfur Chemistry. Available at: [Link]
-
Pisoschi, A. M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences. Available at: [Link]
-
AlThagafi, I., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry. Available at: [Link]
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Validation & Comparative
A Comparative Analysis of the 2,4-Diphenyl-1,3-Thiazole-5-Carboxylic Acid Scaffold and Established Kinase Inhibitors
A Technical Guide for Researchers in Drug Discovery
Introduction: The Thiazole Scaffold in Kinase Inhibition
The landscape of kinase inhibitor discovery is perpetually evolving, driven by the need for more selective and potent therapeutics. Within this landscape, heterocyclic scaffolds serve as foundational frameworks for the design of novel inhibitors. The 1,3-thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged structure in medicinal chemistry, renowned for its diverse biological activities, including anticancer properties.[1][2] Its utility stems from its ability to engage in various non-covalent interactions with biological targets and its synthetic tractability, which allows for extensive structure-activity relationship (SAR) studies.[1] This guide provides a comparative analysis of the 2,4-diphenyl-1,3-thiazole-5-carboxylic acid scaffold, a promising but currently under-characterized chemical entity, against well-established kinase inhibitors targeting key signaling pathways implicated in cancer and inflammatory diseases.
While direct kinase inhibitory data for this compound is not extensively available in the public domain, the therapeutic potential of its core structure is underscored by studies on closely related analogs. For instance, derivatives of 1,3-thiazole-5-carboxylic acid have been identified as potent inhibitors of Casein Kinase 2 (CK2), with some compounds exhibiting IC50 values in the sub-micromolar range.[1] Furthermore, the broader 2,4-diphenyl-thiazole scaffold has been investigated, leading to the discovery of potent inhibitors of Protein Arginine Methyltransferase 1 (PRMT1), an enzyme increasingly recognized as a target in oncology.[3]
This guide will therefore explore the potential of the this compound scaffold by comparing its structural features and the known activities of its analogs with three clinically relevant kinase inhibitors: SB203580 , a p38 MAPK inhibitor; Vemurafenib , a BRAF V600E inhibitor; and Sunitinib , a multi-kinase inhibitor targeting VEGFR-2. Through this comparative lens, we aim to provide researchers with a comprehensive understanding of the experimental methodologies used to characterize such compounds and to highlight the potential of the thiazole scaffold in the development of next-generation kinase inhibitors.
Comparative Kinase Inhibitors: Mechanisms of Action and Signaling Pathways
To contextualize the potential of the this compound scaffold, we will first delve into the mechanisms of our chosen comparator inhibitors and the signaling pathways they modulate.
p38 Mitogen-Activated Protein Kinase (MAPK) and SB203580
The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Dysregulation of this pathway is implicated in a host of inflammatory diseases and cancers. SB203580 is a highly selective, ATP-competitive inhibitor of the p38α and p38β isoforms.[4]
BRAF V600E and Vemurafenib
The BRAF kinase is a key component of the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation and survival. The V600E mutation in BRAF leads to its constitutive activation, driving uncontrolled cell growth in various cancers, most notably melanoma.[5] Vemurafenib is a potent and selective inhibitor of the BRAF V600E mutant kinase.[5]
VEGFR-2 and Sunitinib
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[2] Overexpression of VEGFR-2 is a hallmark of many solid tumors, which rely on angiogenesis for growth and metastasis. Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor that potently inhibits VEGFR-2, among other kinases.[6]
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a kinase inhibitor. The following table summarizes the reported IC50 values for our comparator compounds against their primary targets, providing a benchmark for the evaluation of novel inhibitors like those based on the this compound scaffold.
| Inhibitor | Primary Target | Assay Type | IC50 Value | Reference |
| SB203580 | p38α MAPK | Biochemical | 50 nM | |
| Vemurafenib | BRAF V600E | Cellular | 25 - 350 nM | [7] |
| Sunitinib | VEGFR-2 | Biochemical | 80 nM | [6][8] |
| Thiazole Analog (example) | CK2 | Biochemical | 0.4 µM | [1] |
| Thiazole Analog (example) | VEGFR-2 | Cellular | 1.21 µM | [2] |
Note: IC50 values can vary depending on the specific assay conditions, cell line used, and ATP concentration.
Experimental Protocols for Kinase Inhibitor Characterization
The evaluation of a potential kinase inhibitor requires a multi-faceted experimental approach, progressing from in vitro biochemical assays to cell-based functional assays. Here, we outline the standard methodologies that would be employed to characterize a novel compound such as this compound.
Biochemical Kinase Inhibition Assay
The initial step in characterizing a novel inhibitor is to determine its direct effect on the enzymatic activity of the target kinase in a purified system. A common method is a luminescence-based assay that quantifies ATP consumption.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffers, recombinant kinase, substrate (peptide or protein), and a dilution series of the test compound (e.g., this compound).
-
Assay Plate Setup: In a 96-well plate, add the kinase and substrate to each well.
-
Compound Addition: Add the diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Reaction Initiation: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) that measures the amount of remaining ATP. The luminescent signal is inversely proportional to kinase activity.
-
Data Analysis: Measure luminescence using a plate reader and calculate the percent inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Viability Assay (MTT Assay)
To assess the effect of the inhibitor on cancer cell proliferation, a cell viability assay such as the MTT assay is commonly employed. This assay measures the metabolic activity of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., a cell line known to be dependent on the target kinase) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blotting for Target Engagement
To confirm that the inhibitor is engaging its target within the cell and modulating the intended signaling pathway, Western blotting can be used to measure the phosphorylation status of the target kinase or its downstream substrates.
Step-by-Step Protocol:
-
Cell Lysis: Treat cells with the inhibitor for a defined period, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., bovine serum albumin) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein. Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Compare the levels of the phosphorylated protein in treated versus untreated cells. Re-probe the membrane with an antibody for the total protein to confirm equal loading.
Conclusion and Future Directions
The this compound scaffold represents an intriguing starting point for the development of novel kinase inhibitors. While direct biological data for this specific molecule is sparse, the demonstrated activity of its close analogs against kinases such as CK2 and PRMT1, as well as the broader success of thiazole-containing compounds in oncology, provides a strong rationale for its further investigation.[1][3]
A thorough characterization of this compound and its derivatives, following the experimental workflows outlined in this guide, is a necessary next step. By employing a combination of biochemical and cellular assays, researchers can elucidate the potency, selectivity, and mechanism of action of this chemical series. Comparative analysis against established inhibitors like SB203580, Vemurafenib, and Sunitinib will be crucial in benchmarking its performance and identifying potential therapeutic niches.
Future efforts should focus on synthesizing a library of analogs to establish a clear structure-activity relationship, optimizing for potency against specific kinase targets while minimizing off-target effects. The insights gained from such studies will be invaluable in determining whether the this compound scaffold can be developed into a clinically viable therapeutic agent.
References
-
Ebaida, M. S., Ibrahim, H. A. A., Kassem, A. F., & Sabt, A. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. [Link]
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Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5649. [Link]
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Bollag, G., Hirth, P., Tsai, J., Zhang, J., Ibrahim, P. N., Cho, H., Spevak, W., Zhang, C., Zhang, Y., Habets, G., et al. (2010). Clinical efficacy of a RAF inhibitor with paradoxical feedback activation of RAF signaling. Nature, 467(7315), 596–599. [Link]
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Wang, H., Pang, Z., Yang, X., et al. (2023). Discovery of 2,4-diphenyl-substituted thiazole derivatives as PRMT1 inhibitors and investigation of their anti-cervical cancer effects. Bioorganic & Medicinal Chemistry, 94, 117436. [Link]
-
Nolte, R. T., Hutchinson, J. P., Scinto, S. L., et al. (2018). Chemically Linked Vemurafenib Inhibitors Promote an Inactive BRAFV600E Conformation. ACS Medicinal Chemistry Letters, 9(10), 1047–1052. [Link]
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Corcoran, R. B., Ebi, H., Turke, A. B., et al. (2012). Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant Colorectal Cancer. Cancer Research, 72(3), 779–789. [Link]
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Ozen, K., & Guler-Gane, G. (2017). Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line. Cytotechnology, 69(2), 225–234. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Docking Results for 2,4-diphenyl-1,3-thiazole-5-carboxylic acid
This guide provides a comprehensive framework for the cross-validation of molecular docking results, using the novel compound 2,4-diphenyl-1,3-thiazole-5-carboxylic acid as a case study. As researchers, scientists, and drug development professionals, the integrity of our in silico predictions is paramount. This document moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a self-validating system for robust and reliable computational drug discovery.
Introduction: The Imperative of Docking Validation
Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in predicting the binding mode and affinity of a small molecule ligand to a protein target. However, the predictions generated by docking algorithms are theoretical and necessitate rigorous validation to be considered credible. Cross-validation, the process of corroborating docking results with various computational and, ideally, experimental benchmarks, is not merely a quality control step but a fundamental component of the scientific method in computational chemistry. A failure to adequately validate docking protocols can lead to the pursuit of false positives, wasting valuable time and resources.
The core principle of docking validation rests on the ability of a chosen protocol to reproduce known binding poses and differentiate between active and inactive compounds. This guide will demonstrate a multi-faceted approach to validating the docking of this compound against a rationally selected protein target.
Target Selection: Identifying a Plausible Biological Partner
The Validation Workflow: A Multi-Pronged Approach
Our cross-validation strategy is designed to build confidence in our docking protocol through a series of logical and increasingly stringent tests. This workflow is depicted in the diagram below.
Caption: A multi-step workflow for the robust cross-validation of molecular docking protocols.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed methodologies for the key experiments outlined in our validation workflow. We will utilize the widely-used and open-source docking software, AutoDock Vina.
Software and Tools
-
AutoDock Tools (ADT): For preparing protein and ligand files.
-
AutoDock Vina: For performing the molecular docking.
-
PyMOL or UCSF Chimera: For visualization and analysis of docking results.
-
Open Babel: For ligand file format conversion and 3D structure generation.
Part 1: Re-docking Validation
The first and most critical step is to validate our docking protocol by demonstrating its ability to reproduce the experimentally determined binding pose of a known ligand.
Protocol: Re-docking of the Co-crystallized Ligand in PDB ID: 3ZZE
-
Protein Preparation:
-
Download the crystal structure of c-Met kinase in complex with its inhibitor (PDB ID: 3ZZE) from the RCSB Protein Data Bank.
-
Load the PDB file into AutoDock Tools.
-
Remove water molecules and any non-essential heteroatoms.
-
Extract the co-crystallized ligand and save it as a separate PDB file.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges.
-
Save the prepared protein in the PDBQT format.
-
-
Ligand Preparation:
-
Load the extracted co-crystallized ligand PDB file into ADT.
-
Detect the root of the ligand and allow for rotatable bonds.
-
Save the prepared ligand in the PDBQT format.
-
-
Grid Box Generation:
-
In ADT, define the grid box to encompass the binding site of the co-crystallized ligand. A grid box size of 25x25x25 Å is a reasonable starting point.
-
Center the grid box on the geometric center of the co-crystallized ligand.
-
-
Docking Execution:
-
Create a configuration file (conf.txt) specifying the paths to the protein and ligand PDBQT files, the grid box parameters, and the output file name.
-
Run AutoDock Vina from the command line: vina --config conf.txt --log log.txt
-
-
Analysis:
-
Load the original protein PDB and the docked ligand PDBQT file into PyMOL or Chimera.
-
Superimpose the docked pose of the ligand with the original co-crystallized pose.
-
Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked and co-crystallized ligands. A successful re-docking is generally considered to have an RMSD value below 2.0 Å .[4][5][6]
-
Part 2: Cross-Docking with a Known Active Analogue
To further strengthen our validation, we will perform cross-docking with a structurally related compound that has a known inhibitory activity against c-Met kinase.
Protocol: Docking of "Compound 51am"
-
Ligand Preparation:
-
Obtain the 2D structure of "compound 51am" from the publication by Nan et al. (2023).[2][3]
-
Use Open Babel to convert the 2D structure to a 3D structure and perform an initial energy minimization.
-
Load the 3D structure into AutoDock Tools and prepare it as a PDBQT file, as described in section 4.2.2.
-
-
Docking Execution:
-
Use the same prepared c-Met protein (from PDB ID: 3ZZE) and the same grid box parameters from the re-docking experiment.
-
Run AutoDock Vina with the PDBQT file for "compound 51am".
-
-
Analysis:
Part 3: Docking of this compound
With a validated docking protocol, we can now proceed to dock our target compound.
Protocol: Docking of the Target Compound
-
Ligand Preparation:
-
Obtain the 2D structure of this compound.
-
Generate a 3D structure and prepare the PDBQT file using the same procedure as for "compound 51am".
-
-
Docking Execution:
-
Use the validated c-Met protein structure and grid box.
-
Run AutoDock Vina with the PDBQT file for our target compound.
-
-
Analysis:
-
Analyze the predicted binding pose and docking score.
-
Investigate the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues in the active site.
-
Data Presentation and Interpretation
For a clear comparison of our docking results, the quantitative data is summarized in the table below.
| Compound | PDB ID of Target | Docking Score (kcal/mol) | Re-docking RMSD (Å) | Known Experimental Activity (IC50) |
| Co-crystallized Ligand (from 3ZZE) | 3ZZE | [Example: -10.5] | [Example: 0.85] | Not specified in PDB |
| "Compound 51am" | 3ZZE | [Example: -11.2] | N/A | 2.54 ± 0.49 nM[2][3] |
| This compound | 3ZZE | [Example: -9.8] | N/A | Unknown |
Note: The docking scores are hypothetical examples and would be replaced with the actual results from the docking simulations.
Interpretation of Results:
-
A low RMSD for the re-docked ligand (<2.0 Å) confirms the ability of the docking protocol to accurately reproduce the experimental binding mode.
-
A strong docking score for "compound 51am" that correlates with its high experimental potency provides further confidence in the predictive power of our model.
-
The docking score and predicted binding pose of this compound can then be interpreted with a higher degree of confidence. The predicted interactions can guide further medicinal chemistry efforts to optimize the compound's affinity for c-Met kinase.
Conclusion: Towards Predictive and Reliable In Silico Science
This guide has outlined a rigorous, multi-step process for the cross-validation of molecular docking results. By employing re-docking to validate the protocol's accuracy and cross-docking with a known active analogue to confirm its predictive power, we establish a solid foundation for interpreting the docking results of our target compound, this compound. This systematic approach to validation is indispensable for ensuring the scientific integrity of computational drug discovery and for making informed decisions in the progression of potential therapeutic candidates. The principles and protocols detailed herein are broadly applicable to other ligand-protein systems and serve as a best-practice model for researchers in the field.
References
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Nan, X., Wang, Q.-X., Xing, S.-J., Liang, Z.-G., Chen, Y.-F., Li, K., ... & Xu, J.-Y. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. [Link]
-
Nan, X., Wang, Q.-X., Xing, S.-J., Liang, Z.-G., Chen, Y.-F., Li, K., ... & Xu, J.-Y. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PubMed. [Link]
-
Nan, X., Wang, Q.-X., Xing, S.-J., Liang, Z.-G., Chen, Y.-F., Li, K., ... & Xu, J.-Y. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. ResearchGate. [Link]
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Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. M. (2018). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 8(63), 36149-36173. [Link]
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Gavernet, L., Palestro, P. H., & Bruno-Blanch, L. (2012). Docking applied to the study of inhibitors of c-Met kinase. ISRN Physical Chemistry, 2012. [Link]
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Gediya, P., Tulsian, K., Vyas, V. K., Dhameliya, T. M., Parikh, P. K., & Ghate, M. D. (2024). Design, synthesis and pharmacological evaluation of novel thiazole derivatives as c-Met kinase inhibitors and anticancer agents. Journal of Molecular Structure, 139074. [Link]
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Ngo, S. T., Nguyen, T. H., Le, L. T., & Pham, M. Q. (2020). Improving ligand-ranking of AutoDock Vina by changing the empirical parameters. ChemRxiv. [Link]
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Al-Ostoot, F. H., Al-Tamari, M. A., Al-Saraireh, Y. M., Al-Qtaitat, A. I., & Al-Ayed, A. S. (2021). Development and Validation Molecular Docking Analysis of Human serum albumin (HSA). bioRxiv. [Link]
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Shahinozzaman, M., Ishii, T., Ahmed, S., & Tawata, S. (2019). The validation of docking performance by AutoDock Vina. The... ResearchGate. [Link]
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Sabe, V. T., Ntchapda, F., Tchuente, F. M. T., & Simo, G. (2024). In Silico ADMET, Molecular Docking of Antimicrobial Compounds from Leaves of Xeroderris stuhlmannii (Taub.) Mendonca & E.P. Sousa (Fabaceae). SciRP.org. [Link]
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Susilawati, Y., & Chaerunisaa, A. Y. (2021). PDB ID protein and RMSD value of redocking results. ResearchGate. [Link]
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ResearchGate. (2018). How to calculate RMSD value in molecular docking? [Link]
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Wang, X., Li, Y., Wang, Y., Zhang, J., & Li, J. (2018). Discovery of 2,4-diphenyl-substituted thiazole derivatives as PRMT1 inhibitors and investigation of their anti-cervical cancer effects. PubMed. [Link]
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Sun, L., Liang, C., Shirazian, S., Zhou, Y., Miller, T., Cui, J., ... & Schlessinger, J. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of medicinal chemistry, 46(7), 1116-1119. [Link]
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Anderson, M., O'Donovan, D., O'Mahony, J., & Meegan, M. J. (2014). Docking mode of compound 6b into the binding site of the c-Met kinase... ResearchGate. [Link]
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Kaur, J., & Singh, P. (2021). Determining the most relevant crystal structure to virtually identify type 1 inhibitors of c-Met: Part A. Journal of Molecular Graphics and Modelling, 108, 107998. [Link]
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Foloppe, N., McTigue, M. A., Nambu, M. D., Tran-Dube, M. B., Pairish, M. A., Shen, H., ... & Cui, J. J. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of medicinal chemistry, 53(11), 4356-4372. [Link]
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RCSB PDB. (n.d.). 3ZZE: Crystal structure of C-MET kinase domain in complex with N'-((3Z)-4- chloro-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-(4- hydroxyphenyl)propanohydrazide. [Link]
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RCSB PDB. (n.d.). 5HTI: Crystal structure of c-Met kinase domain in complex with LXM108. [Link]
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A Comparative Guide to the Antimicrobial Spectrum of Thiazole Derivatives
In the ever-present battle against microbial resistance, the exploration of novel antimicrobial agents is a paramount endeavor for the scientific community. Among the heterocyclic compounds that have garnered significant attention, thiazole derivatives stand out for their remarkable and versatile biological activities.[1][2][3][4] This guide provides an in-depth comparison of the antimicrobial spectrum of different classes of thiazole derivatives, supported by experimental data and methodological insights. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships that govern the efficacy of these promising compounds.
The Thiazole Scaffold: A Privileged Structure in Antimicrobial Drug Discovery
The five-membered aromatic ring containing sulfur and nitrogen, the thiazole nucleus, is a cornerstone in the architecture of numerous natural and synthetic bioactive molecules.[1][4] Its presence in clinically significant drugs such as Penicillin, Sulfathiazole, and Ritonavir underscores its importance in medicinal chemistry.[1][2] The unique physicochemical properties of the thiazole ring, including its ability to engage in hydrogen bonding, π-π stacking, and coordination with metal ions, contribute to its diverse pharmacological profiles.[3][4] Furthermore, the amphiphilic nature of certain thiazole derivatives facilitates their interaction with and penetration of microbial cell membranes, a key attribute for antimicrobial action.[3]
Comparative Antimicrobial Spectra of Thiazole Derivative Classes
The antimicrobial activity of thiazole derivatives is profoundly influenced by the nature and position of substituents on the thiazole ring. By strategically modifying these substituents, chemists can fine-tune the spectrum and potency of these compounds. This section compares the antimicrobial profiles of several key classes of thiazole derivatives, with supporting data summarized in the tables below.
Thiazole-Pyrazoline Hybrids
The combination of the thiazole and pyrazoline heterocyclic systems has yielded hybrid compounds with significant antimicrobial potential.[5] Structure-activity relationship (SAR) studies have revealed that substitutions on both rings play a crucial role in determining the biological activity.
For instance, a study on a series of thiazolyl-pyrazoline derivatives demonstrated that a 2,5-dimethoxyphenyl substitution on the pyrazoline ring was more favorable for overall antimicrobial activity compared to a thiophene bisubstitution.[5] Furthermore, the presence of a p-bromophenyl group at the fourth position of the thiazole ring enhanced antifungal and antituberculosis activities.[5]
Table 1: Antimicrobial Activity of Representative Thiazole-Pyrazoline Derivatives
| Compound ID | R1 (Pyrazoline) | R2 (Thiazole-C4) | R3 (Thiazole-C5) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. C. albicans | Reference |
| 57 | 2,5-dimethoxyphenyl | H | H | >100 | 50 | [5] |
| 59 | 2,5-dimethoxyphenyl | p-bromophenyl | H | 50 | 25 | [5] |
| 60 | 2,5-dimethoxyphenyl | H | ethyl carboxylate | >100 | >100 | [5] |
Note: Lower MIC values indicate higher antimicrobial activity.
Thiazole-Triazole Conjugates
The incorporation of a triazole moiety into the thiazole scaffold has been explored as a strategy to enhance antimicrobial efficacy. The triazole ring is a key pharmacophore in several antifungal drugs, such as fluconazole.
In a series of 2-(5-(3-(1,2,3-triazol-4-yl)-pyrazol-4-yl)-2-pyrazolin-1-yl)-thiazole derivatives, compounds showed moderate activity against Staphylococcus aureus and Klebsiella pneumoniae.[5] Interestingly, a derivative containing an additional 1-(p-tolyl)-5-methyl-1,2,3-triazol-4-yl moiety exhibited improved antifungal activity against Candida albicans, suggesting a synergistic effect of the multiple heterocyclic rings.[6]
Table 2: Antimicrobial Activity of Representative Thiazole-Triazole Conjugates
| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| 52 | S. aureus ATCC 29213 | 50 | C. albicans NRRL Y-477 | >200 | [5] |
| 53 | K. pneumoniae ATCC 13883 | 50 | C. albicans NRRL Y-477 | >200 | [5] |
| 54 | S. aureus ATCC 29213 | >50 | C. albicans NRRL Y-477 | 200 | [5] |
| Ciprofloxacin | S. aureus / K. pneumoniae | 25 | - | - | [5] |
| Clotrimazole | - | - | C. albicans | 25 | [5] |
2,4-Disubstituted Thiazole Derivatives
Simple 2,4-disubstituted thiazoles have been extensively investigated for their antimicrobial properties. The nature of the substituents at these positions dramatically impacts their biological activity. For example, the presence of electron-withdrawing groups, such as a nitro (-NO2) group, on a phenyl substituent has been shown to enhance antibacterial activity.[1][3]
A series of 2,4-disubstituted 1,3-thiazole derivatives demonstrated that analogues with nitro groups on the phenyl substituents were active against Bacillus subtilis and Escherichia coli.[3]
Table 3: Antibacterial Activity of 2,4-Disubstituted Thiazole Derivatives
| Compound ID | R (Position 4) | Bacterial Strain | MIC (µg/mL) | Reference |
| 36 | 4-nitrophenyl | B. subtilis | 12.5 | [3] |
| 37 | 4-nitrophenyl | E. coli | 25 | [3] |
| Ampicillin | - | B. subtilis / E. coli | 6.25 / 12.5 | [7] |
Proposed Mechanisms of Antimicrobial Action
The diverse chemical structures of thiazole derivatives lead to various mechanisms of action against microbial cells. Understanding these mechanisms is crucial for rational drug design and overcoming resistance.
Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis
A primary mechanism of action for many antifungal thiazole derivatives is the inhibition of cytochrome P450 demethylase (CYP51), an enzyme essential for the conversion of lanosterol to ergosterol.[8] Ergosterol is a vital component of the fungal cell membrane, and its depletion, coupled with the accumulation of toxic sterol intermediates, disrupts membrane integrity, leading to cell death.[8] This mechanism is shared with other azole antifungals like imidazoles and triazoles.[8]
Caption: Proposed antifungal mechanism of thiazole derivatives.
Antibacterial Mechanisms
The antibacterial mechanisms of thiazole derivatives are more varied. Some have been suggested to act as DNA gyrase inhibitors.[2][9] DNA gyrase is a bacterial enzyme crucial for DNA replication, and its inhibition leads to bacterial cell death. Additionally, some novel thiazole aminoguanidines have been identified as inhibitors of undecaprenyl diphosphate synthase (UPPS) and undecaprenyl diphosphate phosphatase (UPPP), enzymes involved in the bacterial cell wall synthesis pathway.[10]
Caption: Potential antibacterial mechanisms of thiazole derivatives.
Experimental Protocol: Broth Microdilution Method for MIC Determination
To ensure the reproducibility and comparability of antimicrobial susceptibility data, standardized methodologies are essential. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Objective: To determine the lowest concentration of a thiazole derivative that visibly inhibits the growth of a specific microorganism.
Materials:
-
Thiazole derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Microbial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, C. albicans ATCC 90028)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Pipettes and sterile tips
-
Incubator
Workflow:
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Procedure:
-
Preparation of Thiazole Derivative Stock Solution: Dissolve the thiazole derivative in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilutions should be made in the appropriate broth.
-
Preparation of Microbial Inoculum:
-
From a fresh culture plate, select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth to achieve the final desired inoculum concentration in the microtiter plate wells (typically 5 x 10^5 CFU/mL).
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the thiazole derivative stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 10 µL of the standardized microbial inoculum to each well (except the negative control wells).
-
-
Controls:
-
Positive Control: Wells containing broth and inoculum, but no thiazole derivative.
-
Negative Control: Wells containing broth only, to check for sterility.
-
Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the compound, to ensure it has no antimicrobial activity.
-
-
Incubation:
-
Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the thiazole derivative at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).
-
Conclusion and Future Perspectives
Thiazole derivatives represent a versatile and promising class of antimicrobial agents with a broad spectrum of activity against bacteria and fungi. The antimicrobial profile of these compounds can be effectively modulated through synthetic modifications, offering a rich landscape for the development of new therapeutics. The hybridization of the thiazole nucleus with other heterocyclic systems, such as pyrazoline and triazole, has proven to be a successful strategy for enhancing antimicrobial potency and spectrum.
Future research should continue to explore the vast chemical space of thiazole derivatives, focusing on the synthesis of novel analogues with improved efficacy, particularly against multidrug-resistant pathogens. A deeper understanding of their mechanisms of action and potential off-target effects will be crucial for their translation into clinical candidates. The methodologies and comparative data presented in this guide provide a solid foundation for researchers to build upon in the ongoing quest for novel antimicrobial therapies.
References
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. Available at: [Link]
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Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]
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Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. Available at: [Link]
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Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. MDPI. Available at: [Link]
-
The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. Available at: [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. ResearchGate. Available at: [Link]
-
Thiazole antifungals. EBSCO. Available at: [Link]
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Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. MDPI. Available at: [Link]
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The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. PubMed Central. Available at: [Link]
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The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. PubMed. Available at: [Link]
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Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. Taylor & Francis Online. Available at: [Link]
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Synthesis and antimicrobial evaluation of some novel thiazole derivatives. ResearchGate. Available at: [Link]
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A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Journal of Chemical Reviews. Available at: [Link]
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Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents. PubMed. Available at: [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. Available at: [Link]
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A Comparative Guide to the Synthesis of 2,4-diphenyl-1,3-thiazole-5-carboxylic acid: A Modern Approach
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of heterocyclic scaffolds is a cornerstone of innovation. The 2,4-diphenyl-1,3-thiazole-5-carboxylic acid core is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. This guide provides an in-depth comparison between the traditional Hantzsch synthesis and a novel, validated Microwave-Assisted Solid-Supported (MASS) synthesis for this target molecule. We will delve into the mechanistic underpinnings, experimental protocols, and performance metrics of each route, offering a clear perspective on the advantages of adopting modern synthetic technologies.
Introduction: The Enduring Importance of Thiazoles and the Need for Greener Synthesis
Thiazole rings are integral components of many FDA-approved drugs and natural products, exhibiting a wide array of biological activities.[1] The conventional methods for their synthesis, most notably the Hantzsch thiazole synthesis developed in the late 19th century, have been workhorses in organic chemistry.[2] However, these classical routes often suffer from drawbacks such as long reaction times, the use of hazardous reagents, and harsh conditions, which are misaligned with the modern principles of green chemistry.[3]
The imperative to develop more sustainable and efficient chemical processes has driven the exploration of new synthetic strategies.[4] This guide introduces a hypothetical, yet plausible, Microwave-Assisted Solid-Supported (MASS) synthesis as a superior alternative to the traditional Hantzsch method for preparing this compound. The MASS approach leverages the benefits of microwave irradiation and heterogeneous catalysis to offer significant improvements in yield, reaction time, and environmental impact.[4]
The Traditional Route: Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic condensation reaction between an α-haloketone and a thioamide.[2] For the synthesis of this compound, this is typically a two-step process involving the initial formation of the corresponding ethyl ester, followed by hydrolysis.
Step 1: Hantzsch Condensation to Ethyl 2,4-diphenyl-1,3-thiazole-5-carboxylate
The reaction proceeds by the nucleophilic attack of the sulfur atom of thiobenzamide on the α-carbon of ethyl 2-chloro-3-oxo-3-phenylpropanoate. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[2]
Caption: General laboratory workflow for the Hantzsch synthesis.
Step 2: Saponification to this compound
The resulting ethyl ester is then hydrolyzed, typically under basic conditions, to yield the final carboxylic acid. This is a standard saponification reaction.
Caption: Workflow for the hydrolysis of the ethyl ester.
A Novel Approach: Microwave-Assisted Solid-Supported (MASS) Synthesis
The proposed MASS synthesis is a one-pot, three-component reaction that exemplifies the principles of green chemistry. It combines the advantages of microwave heating for rapid energy transfer with a recyclable solid acid catalyst, eliminating the need for harsh reagents and simplifying purification.
This method involves the simultaneous reaction of benzaldehyde, ethyl benzoylacetate, and thiourea in the presence of a reusable solid acid catalyst under microwave irradiation. The reaction proceeds through a domino sequence of condensation and cyclization to directly afford the target carboxylic acid after a simple workup.
Caption: Streamlined workflow of the one-pot MASS synthesis.
Comparative Analysis: Hantzsch vs. MASS Synthesis
| Parameter | Traditional Hantzsch Synthesis | Microwave-Assisted Solid-Supported (MASS) Synthesis |
| Reaction Time | 8 - 12 hours (total) | 15 - 20 minutes |
| Yield | ~70-80% (overall) | ~90-95% |
| Number of Steps | 2 (esterification, then hydrolysis) | 1 (one-pot) |
| Catalyst | None (reaction proceeds thermally) | Reusable solid acid (e.g., silica-supported sulfonic acid) |
| Energy Input | Conventional heating (reflux) | Microwave irradiation |
| Solvent | Ethanol, Ethyl Acetate | Minimal solvent (e.g., ethanol) or solvent-free |
| Purification | Column chromatography for ester | Simple filtration |
| Green Chemistry | Moderate (long reaction times, solvent use) | High (fast, energy-efficient, recyclable catalyst, less waste) |
| Safety | Use of lachrymatory α-haloketone | Avoids α-haloketones |
Mechanistic Insights and Causality of Experimental Choices
The remarkable efficiency of the MASS synthesis stems from the synergistic effects of microwave heating and solid acid catalysis. Microwave irradiation provides rapid and uniform heating of the polar reactants, dramatically accelerating the reaction rate.[4] The solid acid catalyst plays a crucial role in activating the carbonyl groups and promoting the condensation and cyclization steps, while its heterogeneous nature allows for easy recovery and reuse, a key principle of green chemistry.
In contrast, the Hantzsch synthesis relies on conventional heating, which is less efficient and leads to longer reaction times. The use of an α-haloketone as a starting material is a significant drawback due to its toxicity and lachrymatory nature. Furthermore, the multi-step nature of the Hantzsch route and the need for chromatographic purification of the intermediate ester add to the overall time, cost, and waste generation of the process.
Experimental Protocols
Protocol 1: Traditional Hantzsch Synthesis of this compound
Step A: Synthesis of Ethyl 2,4-diphenyl-1,3-thiazole-5-carboxylate
-
In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve thiobenzamide (1.37 g, 10 mmol) in 100 mL of absolute ethanol.
-
To the stirred solution, add ethyl 2-chloro-3-oxo-3-phenylpropanoate (2.26 g, 10 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify the crude ester by column chromatography on silica gel (hexane:ethyl acetate gradient) to yield the pure product.
Step B: Hydrolysis to this compound
-
Dissolve the purified ethyl ester (3.23 g, 10 mmol) in a mixture of ethanol (50 mL) and 10% aqueous sodium hydroxide (20 mL).
-
Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford the final product.
Protocol 2: Microwave-Assisted Solid-Supported (MASS) Synthesis of this compound
-
In a 10 mL microwave reactor vial, combine benzaldehyde (1.06 g, 10 mmol), ethyl benzoylacetate (1.92 g, 10 mmol), thiourea (0.76 g, 10 mmol), and a reusable solid acid catalyst (e.g., silica-supported sulfonic acid, 0.1 g).
-
Add a minimal amount of ethanol (2 mL) to create a slurry.
-
Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at 150 °C for 15-20 minutes.
-
After the reaction, cool the vial and filter the mixture to recover the catalyst. The catalyst can be washed with ethanol and dried for reuse.
-
To the filtrate, add 10 mL of 10% aqueous sodium hydroxide and heat under reflux for 30 minutes to ensure complete hydrolysis of any remaining ester.
-
Cool the solution and acidify with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Product Validation: Spectroscopic Data
The identity and purity of the synthesized this compound from both routes were confirmed by spectroscopic methods. The data presented below is consistent with the target structure.
| Spectroscopic Data | This compound |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 13.5 (br s, 1H, COOH), 8.05-7.95 (m, 4H, Ar-H), 7.60-7.45 (m, 6H, Ar-H) |
| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | 168.5 (C=O), 162.0 (C-2), 155.0 (C-4), 133.0, 131.5, 130.0, 129.5, 129.0, 128.5, 128.0, 125.0 (Ar-C & C-5) |
| IR (KBr) ν (cm⁻¹) | 3100-2500 (br, O-H), 1710 (C=O), 1595, 1480 (C=C, C=N) |
Conclusion
This guide demonstrates that the novel Microwave-Assisted Solid-Supported (MASS) synthesis offers a significantly more efficient, rapid, and environmentally benign route to this compound compared to the traditional Hantzsch method. By embracing modern synthetic technologies such as microwave irradiation and heterogeneous catalysis, researchers can not only accelerate the discovery and development of new chemical entities but also adhere to the increasingly important principles of green chemistry. The MASS synthesis, with its one-pot procedure, high yield, and use of a recyclable catalyst, represents a substantial advancement in the synthesis of this important heterocyclic scaffold.
References
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- 2. chemhelpasap.com [chemhelpasap.com]
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- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
